6-Phenyl-1H-pyrrolo[3,2-B]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-phenyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-8-13-12(15-9-11)6-7-14-13/h1-9,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSWZIMGNPETMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CN3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Phenyl-1H-pyrrolo[3,2-b]pyridine chemical structure and properties
Topic: 6-Phenyl-1H-pyrrolo[3,2-b]pyridine Chemical Structure and Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
A Versatile 4-Azaindole Scaffold for Kinase Inhibitor Discovery
Executive Summary
The search for novel therapeutic agents often relies on "privileged structures"—molecular scaffolds capable of providing high-affinity ligands for diverse biological targets. 6-Phenyl-1H-pyrrolo[3,2-b]pyridine (also known as 6-phenyl-4-azaindole ) represents a critical subclass of the azaindole family. Unlike its more common isomer, 7-azaindole, the 4-azaindole core offers a distinct electronic profile and hydrogen-bonding vector, making it a valuable bioisostere for indole-based drugs.
This guide provides an in-depth technical analysis of the 6-phenyl-1H-pyrrolo[3,2-b]pyridine scaffold, detailing its structural properties, synthetic pathways, and pharmacological potential as a kinase inhibitor. It is designed to serve as a foundational reference for medicinal chemists optimizing lead compounds in oncology and immunology.
Structural Analysis & Physicochemical Properties[1][2]
Core Architecture
The molecule consists of a pyrrole ring fused to a pyridine ring across the [3,2-b] bond. The nitrogen atom in the pyridine ring is located at position 4, defining this scaffold as a 4-azaindole . The phenyl substituent at position 6 (meta to the pyridine nitrogen) extends the aromatic surface area, often facilitating hydrophobic interactions within protein binding pockets.
Key Structural Features:
-
Hinge Binding Motif: The N1-H (donor) and N4 (acceptor) mimic the adenine ring of ATP, allowing for bidentate hydrogen bonding with the hinge region of kinases.
-
Electronic Distribution: The pyridine nitrogen (N4) decreases the electron density of the fused system compared to indole, increasing the acidity of the pyrrole N-H (pKa ~13 vs. ~17 for indole).
-
6-Phenyl Moiety: Provides a vector to access the hydrophobic back pocket (Gatekeeper region) or solvent-exposed regions depending on the specific kinase conformation.
Physicochemical Data Profile[3][4]
| Property | Value / Description | Significance |
| IUPAC Name | 6-Phenyl-1H-pyrrolo[3,2-b]pyridine | Standard nomenclature |
| Common Name | 6-Phenyl-4-azaindole | Medicinal chemistry vernacular |
| Molecular Formula | C₁₃H₁₀N₂ | Core scaffold |
| Molecular Weight | 194.23 g/mol | Fragment-like, high ligand efficiency potential |
| cLogP | ~2.8 - 3.1 | Moderate lipophilicity; good membrane permeability |
| H-Bond Donors | 1 (Pyrrole NH) | Critical for hinge binding |
| H-Bond Acceptors | 1 (Pyridine N) | Critical for hinge binding |
| Topological Polar Surface Area | ~28 Ų | High predicted oral bioavailability |
| Solubility | Low in water; Soluble in DMSO, MeOH | Requires formulation for in vivo studies |
Synthetic Methodologies
The synthesis of 6-phenyl-1H-pyrrolo[3,2-b]pyridine can be approached via de novo ring construction or modular functionalization of a pre-formed core. The modular approach is preferred in drug discovery for generating SAR (Structure-Activity Relationship) libraries.
Retrosynthetic Analysis (DOT Visualization)
The following diagram illustrates the two primary synthetic strategies: the Bartoli Indole Synthesis (Method A) and the Suzuki-Miyaura Cross-Coupling (Method B).
Caption: Retrosynthetic analysis highlighting the modular Suzuki coupling route (Green) as the preferred method for generating 6-aryl derivatives.
Detailed Experimental Protocols
Protocol: Synthesis via Suzuki-Miyaura Coupling
Objective: Synthesis of 6-phenyl-1H-pyrrolo[3,2-b]pyridine from 6-bromo-1H-pyrrolo[3,2-b]pyridine.
Reagents:
-
6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) [Catalyst]
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Preparation: In a microwave vial or round-bottom flask, dissolve 6-bromo-1H-pyrrolo[3,2-b]pyridine (200 mg, 1.01 mmol) in 1,4-dioxane (4 mL).
-
Activation: Add phenylboronic acid (148 mg, 1.21 mmol) and an aqueous solution of K₂CO₃ (2M, 1.0 mL).
-
Degassing: Sparge the mixture with Nitrogen or Argon gas for 5 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).
-
Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol). Seal the vessel immediately.
-
Reaction: Heat the mixture to 90°C for 12 hours (thermal) or 120°C for 30 minutes (microwave irradiation).
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 0-50%).
-
Validation: Confirm structure via ¹H NMR (DMSO-d₆) and LC-MS (Expected [M+H]⁺ = 195.2).
Protocol: In Vitro Kinase Inhibition Assay (Generic Screening)
Objective: Evaluate the inhibitory potential of the synthesized compound against a representative kinase (e.g., CDK or JAK family).
Methodology (ADP-Glo™ Format):
-
Compound Prep: Prepare a 10 mM stock solution of 6-phenyl-1H-pyrrolo[3,2-b]pyridine in 100% DMSO. Perform 3-fold serial dilutions in kinase buffer.
-
Enzyme Reaction: Incubate kinase (e.g., CDK2/CyclinA, 5 ng/well) with the compound for 15 minutes at room temperature.
-
Substrate Addition: Add ATP (at Kₘ) and peptide substrate. Incubate for 60 minutes at 25°C.
-
Detection:
-
Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light signal). Incubate 30 min.
-
-
Analysis: Measure luminescence using a plate reader. Calculate IC₅₀ using a non-linear regression fit (Sigmoidal Dose-Response).
Pharmacological Potential & Mechanism of Action[5][6]
The 4-azaindole scaffold is a bioisostere of the 7-azaindole (found in FDA-approved drugs like Vemurafenib). The 6-phenyl substitution is strategically placed to interact with the Gatekeeper Residue or the Hydrophobic Pocket II in kinase active sites.
Signaling Pathway Interaction (DOT Visualization)
This scaffold is frequently investigated for inhibiting pathways involved in cell proliferation, such as the MAPK and PI3K/Akt pathways.
Caption: Schematic of the MAPK pathway showing potential intervention points (RTK, RAF) for 4-azaindole based inhibitors.
Structure-Activity Relationship (SAR) Insights
-
N1-Position: Must remain unsubstituted for effective hydrogen bonding with the hinge region (Glu/Leu backbone).
-
C3-Position: Ideal for introducing solubilizing groups (e.g., piperazines) to improve pharmacokinetic properties.
-
C6-Phenyl Ring: Can be substituted with electron-withdrawing groups (F, Cl) or H-bond acceptors to target specific residues in the back-cleft of the kinase ATP pocket.
References
-
Vertex Pharmaceuticals. "Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor." Bioorganic & Medicinal Chemistry Letters, 2019.
-
Jeanty, M., et al. "Synthesis of 4- and 6-Azaindoles via the Fischer Reaction." Organic Letters, 2009.
-
Popowycz, F., et al. "A General Method for the Preparation of 4- and 6-Azaindoles." Journal of Organic Chemistry, 2002.
-
Wang, C., et al. "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors."[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[2]
-
BenchChem. "1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties." BenchChem Technical Library, 2025.
Sources
6-Phenyl-1H-pyrrolo[3,2-b]pyridine molecular weight and formula
Topic: 6-Phenyl-1H-pyrrolo[3,2-b]pyridine Technical Profile Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers
Structural Identity, Synthetic Pathways, and Medicinal Utility
Executive Summary & Chemical Identity
6-Phenyl-1H-pyrrolo[3,2-b]pyridine is a bicyclic heteroaromatic scaffold belonging to the azaindole family. Specifically, it is a derivative of 4-azaindole (1H-pyrrolo[3,2-b]pyridine), distinguished by a phenyl substituent at the C6 position of the pyridine ring.
This scaffold serves as a critical bioisostere for indole and purine moieties in kinase inhibitor design. Its nitrogen positioning (N1 in the pyrrole, N4 in the pyridine) offers unique hydrogen-bonding vectors for ATP-binding pockets, distinct from the more common 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold.
Physicochemical Specifications
| Property | Data |
| IUPAC Name | 6-Phenyl-1H-pyrrolo[3,2-b]pyridine |
| Common Name | 6-Phenyl-4-azaindole |
| CAS Registry Number | 2064117-52-6 |
| Molecular Formula | C₁₃H₁₀N₂ |
| Molecular Weight | 194.23 g/mol |
| Exact Mass | 194.0844 Da |
| SMILES | c1ccccc1-c2cnc3cc[nH]c3c2 |
| InChI Key | (Derivative specific) - Core: XWIYUCRMWCHYJR-UHFFFAOYSA-N |
| Predicted LogP | ~2.8 - 3.2 (Lipophilic due to phenyl group) |
| H-Bond Donors | 1 (Pyrrole NH) |
| H-Bond Acceptors | 1 (Pyridine N) |
Structural Analysis & Isomerism Logic
To effectively utilize this compound, one must understand its specific isomeric relationship within the azaindole class. The positioning of the pyridine nitrogen dictates the electronic properties and binding mode.
-
Indole Numbering: The pyrrole nitrogen is position 1.
-
4-Azaindole (Target): The pyridine nitrogen is at position 4.[1]
-
Substitution: The phenyl group is attached at position 6, which is meta to the pyridine nitrogen and para to the bridgehead carbon C7a.
Diagram 1: Azaindole Isomerism & Nomenclature Logic
The following diagram clarifies the structural classification, ensuring the researcher selects the correct core for their target biological space.
Caption: Logical classification of the 1H-pyrrolo[3,2-b]pyridine core within the azaindole family.
Synthetic Methodology
The synthesis of 6-phenyl-1H-pyrrolo[3,2-b]pyridine typically relies on palladium-catalyzed cross-coupling reactions. The most robust route involves a Suzuki-Miyaura coupling between a halogenated precursor and a phenylboronic acid.
Retro-Synthetic Analysis
-
Disconnection: The C6-Phenyl bond.
-
Synthons: 6-Bromo-1H-pyrrolo[3,2-b]pyridine (Electrophile) + Phenylboronic acid (Nucleophile).
-
Precursor Synthesis: The 6-bromo-4-azaindole core is often synthesized via cyclization of substituted aminopyridines or via pyrrole ring formation on a pyridine scaffold.
Validated Protocol: Suzuki Coupling
Objective: Synthesis of 6-phenyl-1H-pyrrolo[3,2-b]pyridine from 6-bromo-1H-pyrrolo[3,2-b]pyridine.
Reagents:
-
Substrate: 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq)
-
Coupling Partner: Phenylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for difficult substrates)
-
Base: 2M Na₂CO₃ (aq) or K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) or DME/Water.
Step-by-Step Workflow:
-
Inertion: Charge a reaction vial with the bromide, boronic acid, and base. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed solvent (Dioxane/Water).
-
Catalysis: Add the Pd catalyst under positive Argon flow.
-
Reaction: Seal and heat to 90–100°C for 12–16 hours. Monitor by LC-MS (Target [M+H]+ = 195.2).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry organic layer over MgSO₄.
-
Purification: Flash column chromatography (SiO₂). Elute with Hexanes/EtOAc (gradient 0–50%). The product typically elutes as an off-white solid.
Diagram 2: Synthetic Workflow
Caption: Palladium-catalyzed synthesis workflow for the target compound.
Characterization & Identification
To validate the synthesis, the following spectral signatures are expected.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (ESI+)
-
Parent Ion [M+H]⁺: 195.2 m/z
-
Fragmentation: Loss of HCN is common in azaindoles, but the phenyl ring is stable.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
Pyrrole NH: Broad singlet, highly deshielded (~11.5–12.0 ppm).
-
Pyridine C7-H: Singlet or doublet (if coupling with C5), appearing downfield (~8.5 ppm) due to proximity to the nitrogen and phenyl ring.
-
Pyrrole C2-H / C3-H: Characteristic doublets/multiplets in the aromatic region (~6.5–7.5 ppm).
-
Phenyl Protons: Multiplet integrating to 5 protons (~7.3–7.8 ppm).
-
Key Diagnostic: Disappearance of the C6-H signal from the unsubstituted precursor and appearance of phenyl multiplets.
Medicinal Chemistry Applications
The 6-phenyl-1H-pyrrolo[3,2-b]pyridine scaffold is primarily explored in the context of Type I and Type II Kinase Inhibitors .
Mechanism of Action (Hinge Binding)
Unlike the ubiquitous 7-azaindole (which mimics the purine N7/N9 interaction), the 4-azaindole core presents a different acceptor/donor motif:
-
N1 (Pyrrole): Acts as a Hydrogen Bond Donor (HBD).
-
N4 (Pyridine): Acts as a Hydrogen Bond Acceptor (HBA).
This geometry allows the scaffold to bind to the kinase hinge region in a specific orientation, potentially overcoming resistance mutations found in scaffolds that rely on the 7-azaindole binding mode.
Target Classes
-
c-Met Inhibitors: The phenyl group at position 6 can extend into the hydrophobic back pocket (selectivity pocket) of the kinase.
-
VEGFR: Analogues have shown potency against vascular endothelial growth factor receptors.
-
MPS1 (TTK): 4-azaindole derivatives have been investigated as mitotic kinase inhibitors for cancer therapy.
References
-
PubChem. (2025).[2][3][4][5] 4-Azaindole (1H-pyrrolo[3,2-b]pyridine) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Naud, S., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. (Note: Discusses related 5-azaindole scaffold synthesis relevant to azaindole chemistry). Retrieved from [Link]
- Popowycz, F., et al. (2018). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine).
Sources
- 1. 6-nitro-1H-pyrrolo[3,2-b]pyridine | C7H5N3O2 | CID 46856449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Azaindole | C7H6N2 | CID 9220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Azaindole | C7H6N2 | CID 9226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 1H-pyrrolo 3,2-b pyridine-6-carboxylate AldrichCPR 1015609-11-6 [sigmaaldrich.com]
Biological Activity of the 6-Phenyl-1H-Pyrrolo[3,2-b]pyridine Scaffold
The 6-phenyl-1H-pyrrolo[3,2-b]pyridine scaffold represents a specialized subclass of the 4-azaindole family. While less ubiquitous than its 7-azaindole isomer, this specific architecture has emerged as a privileged structure in two distinct therapeutic areas: neuropharmacology (specifically as GluN2B-selective negative allosteric modulators) and oncology (targeting c-Met and FGFR kinases).
This guide dissects the biological activity, structure-activity relationships (SAR), and experimental validation of this scaffold.
Technical Guide & Whitepaper
Executive Summary
The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is a bioisostere of indole and purine, offering unique hydrogen-bonding capabilities and metabolic stability profiles. The introduction of a phenyl ring at the C6 position creates a biaryl axis that is critical for occupying hydrophobic pockets in target proteins.
Key Biological Profiles:
-
Primary Target: GluN2B subunit of NMDA receptors (CNS indications).
-
Secondary Targets: c-Met and FGFR receptor tyrosine kinases (Oncology).[1]
-
Mechanism of Action:
-
CNS:[2] Negative Allosteric Modulation (NAM), preventing excitotoxicity without blocking physiological glutamate signaling.
-
Oncology: Type I/II ATP-competitive inhibition, blocking downstream proliferation signaling.
-
Chemical Architecture & Numbering
To ensure reproducibility, correct nomenclature is vital. The [3,2-b] fusion indicates the nitrogen atoms are located at positions 1 (pyrrole) and 4 (pyridine).
-
Critical Substitution: Position 6 (meta to the pyridine nitrogen).
-
Electronic Properties: The pyridine nitrogen (N4) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a donor. The C6-phenyl group extends the scaffold into deep hydrophobic pockets (e.g., the allosteric pocket of GluN2B).
Figure 1: Functional mapping of the 6-phenyl-1H-pyrrolo[3,2-b]pyridine scaffold.
Therapeutic Application: CNS (GluN2B Modulators)
The most authoritative application of the 6-phenyl-1H-pyrrolo[3,2-b]pyridine scaffold is in the development of GluN2B-selective Negative Allosteric Modulators (NAMs) .
Mechanism of Action
Unlike non-selective NMDA antagonists (e.g., ketamine) that block the ion channel pore and cause psychotomimetic side effects, 6-phenyl-pyrrolo[3,2-b]pyridines bind to the Ifenprodil-binding site at the interface of the GluN1 and GluN2B subunits. This allosteric binding stabilizes the receptor in a closed, non-conducting conformation during slow desensitization.
Structure-Activity Relationship (SAR)
Research indicates that the "6-phenyl" moiety is not merely a spacer but a critical pharmacophore.
-
6-Phenyl Ring: Must be substituted (often 3-methyl, 4-fluoro) to fill the hydrophobic pocket formed by Tyr109 and Phe176 of the GluN2B subunit.
-
N1-Substitution: Alkyl or amide chains at N1 improve blood-brain barrier (BBB) penetration and reduce P-glycoprotein (P-gp) efflux.
-
Pyridine Core: The [3,2-b] isomer provides superior metabolic stability compared to the [2,3-b] (7-azaindole) isomer in this specific binding pocket due to reduced CYP450 liability.
Validated Lead Compounds
-
Compound 9 (Reference: Volgraf et al.): A 6-(4-fluoro-3-methylphenyl) derivative.
-
Ki (Rat GluN2B): < 10 nM
-
Selectivity: >50-fold over GluN2A.
-
In Vivo: >75% receptor occupancy at 10 mg/kg (oral).[2]
-
Therapeutic Application: Oncology (Kinase Inhibition)
In oncology, the scaffold functions as a hinge-binder in Type I or Type II kinase inhibitors.
c-Met and FGFR Inhibition
The pyridine nitrogen (N4) mimics the adenine N1 of ATP, forming a key hydrogen bond with the kinase hinge region (e.g., Ala564 in FGFR1 or Pro1158 in c-Met ).
-
6-Position Role: The phenyl group at C6 orients into the "gatekeeper" region or the solvent-exposed front pocket, depending on the linker.
-
Case Study (PDB: 2WD1): A 6-carboxamide derivative of pyrrolo[3,2-b]pyridine bound to c-Met.[6] The scaffold anchors to the hinge, while the 6-substituent interacts with the activation loop.
Figure 2: Inhibition of RTK signaling pathways by the scaffold.
Experimental Protocols
To validate the biological activity of this scaffold, the following protocols are standard.
Synthesis: Suzuki-Miyaura Coupling (Key Step)
The construction of the 6-phenyl core relies on palladium-catalyzed cross-coupling.
Protocol:
-
Reagents: 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), Substituted Phenylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).
-
Solvent: Dioxane/Water (4:1).
-
Conditions: Degas with Argon. Heat to 90°C for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Validation: 1H NMR must show disappearance of the C6-H/Br signal and appearance of phenyl protons.
In Vitro GluN2B Ca2+ Flux Assay
Purpose: Functional assessment of NAM activity.
-
Cell Line: HEK293 cells stably expressing GluN1/GluN2B.
-
Dye Loading: Load cells with FLIPR Calcium 6 dye for 1 hour at 37°C.
-
Pre-incubation: Add test compounds (6-phenyl derivatives) 15 mins prior to agonist.
-
Stimulation: Inject Glutamate (10 µM) and Glycine (10 µM).
-
Readout: Measure fluorescence intensity (RFU) over 180 seconds.
-
Analysis: Calculate IC50 based on reduction of peak calcium response compared to vehicle control.
Kinase Selectivity Profiling (c-Met/FGFR)
Purpose: Determine specificity.[1]
-
Assay: FRET-based LanthaScreen or radiolabeled 33P-ATP assay.
-
ATP Concentration: Use Km[app] for ATP to ensure competitive conditions.
-
Data: Compare IC50 against a panel of kinases (e.g., VEGFR, EGFR) to ensure the 6-phenyl scaffold is selective for the intended target (c-Met) and not a promiscuous binder (pan-assay interference).
Summary of Quantitative Data (Reference Values)
| Compound Class | Target | Key Substituent (R) | Activity (IC50/Ki) | Biological Effect | Reference |
| GluN2B NAM | GluN2B | 6-(4-fluoro-3-methylphenyl) | Ki = 2-10 nM | Neuroprotection | Volgraf et al. |
| Kinase Inhibitor | c-Met | 6-carboxamide-phenyl | IC50 = ~50 nM | Antiproliferative | Porter et al. |
| Kinase Inhibitor | FGFR1 | 6-(1-methyl-pyrazolyl)* | IC50 = >1000 nM | Weak Inhibition | Zhang et al. |
*Note: Replacing the 6-phenyl with pyrazole (as in the FGFR example) often drastically alters activity, highlighting the specificity of the phenyl ring for certain pockets.
References
-
Volgraf, M., et al. (2016). "Discovery of GluN2B-Selective Negative Allosteric Modulators Containing a 1H-Pyrrolo[3,2-b]pyridine Core." ACS Medicinal Chemistry Letters. Link (Context: Primary source for 6-aryl GluN2B NAMs).
-
Porter, J., et al. (2009).[8] "Discovery of 4-azaindoles as novel inhibitors of c-Met kinase." Bioorganic & Medicinal Chemistry Letters. Link (Context: PDB 2WD1 structure and c-Met activity).
-
Kim, H. J., et al. (2010). "Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma." Bioorganic & Medicinal Chemistry Letters. Link (Context: Melanoma cell line activity).
-
Zhang, Y., et al. (2016). "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors." Molecules. Link (Context: Comparison of [3,2-b] scaffold vs others in FGFR).
-
Sigma-Aldrich. "6-phenyl-1H-pyrrolo[3,2-b]pyridine Product Page."[9] Link (Context: Commercial availability of the core scaffold).
Sources
- 1. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 1H-PYRROLO[3,2-B]PYRIDINE-6-CARBOXYLICACID price,buy 1H-PYRROLO[3,2-B]PYRIDINE-6-CARBOXYLICACID - chemicalbook [chemicalbook.com]
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Patent Landscape and Therapeutic Potential of 6-Phenyl-pyrrolo[3,2-b]pyridine Scaffolds
Executive Summary
The pyrrolo[3,2-b]pyridine (commonly referred to as 4-azaindole) core has emerged as a privileged heterocyclic scaffold in modern medicinal chemistry. By incorporating a nitrogen atom into the indole ring system, azaindoles offer unique physicochemical properties, including improved aqueous solubility, altered lipophilicity, and the introduction of a novel hydrogen-bond acceptor 1. Within this chemical space, the 6-phenyl-pyrrolo[3,2-b]pyridine derivative represents a highly targeted sub-class. The C6-phenyl substitution provides a critical hydrophobic vector that perfectly occupies lipophilic pockets in various biological targets, ranging from the ATP-binding hinge regions of kinases to the allosteric sites of ionotropic glutamate receptors.
This whitepaper provides an in-depth technical analysis of the patent landscape surrounding this core, mapping its applications across oncology and neurology, and detailing the self-validating experimental protocols required for its synthesis and biological evaluation.
Structural and Mechanistic Rationale
The 1H-pyrrolo[3,2-b]pyridine system contains a hydrogen-bond donor (N1-H) and a hydrogen-bond acceptor (N4). In kinase inhibitors, this bidentate motif mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region. The addition of a phenyl ring at the C6 position extends the molecule into the hydrophobic pocket II (or the selectivity pocket) of kinases like PI3K and mTOR, drastically improving target selectivity and binding affinity 2.
In the central nervous system (CNS), the 6-phenyl-pyrrolo[3,2-b]pyridine core acts as a potent negative allosteric modulator (NAM) of the GluN2B subunit of the NMDA receptor. The C6-phenyl group engages in
Patent Landscape & Target Mapping
The intellectual property landscape for 6-phenyl-pyrrolo[3,2-b]pyridine spans multiple therapeutic areas, driven by major pharmaceutical entities targeting high-value biological pathways.
-
GluN2B Receptor Modulators (Janssen Pharmaceutica NV) Patent WO2017007938A1 describes substituted 4-azaindoles, explicitly including 6-phenyl-pyrrolo[3,2-b]pyridine derivatives, as GluN2B NAMs 3. These compounds are positioned for the treatment of major depressive disorder (MDD) and treatment-resistant depression.
-
mTOR and PI3K Dual Inhibitors (Wyeth LLC) Patent US20100061982A1 details 3-substituted-1H-pyrrolo[3,2-b]pyridines as potent inhibitors of the mammalian target of rapamycin (mTOR) and phosphatidylinositol 3-kinase (PI3K) 2. Dual inhibition is critical in oncology to overcome the feedback loop activation of AKT that frequently occurs with selective mTORC1 inhibitors.
-
Mutant EGFR Inhibitors (Bayer / The Broad Institute) Recent patent filings (e.g., US20260035365) disclose 1H-pyrrolo[3,2-b]pyridine derivatives as irreversible inhibitors of mutant EGFR, specifically targeting Exon 20 insertion mutations (e.g., D770_N771insSVD) in non-small cell lung cancer (NSCLC) 4.
Quantitative Data Summary
| Compound Core | Target Pathway | Assignee | Patent / Publication | Primary Indication | Key Metric ( |
| 6-phenyl-1H-pyrrolo[3,2-b]pyridines | GluN2B Receptor (NMDA) | Janssen Pharmaceutica NV | WO2017007938A1 | Major Depressive Disorder | 10 - 100 nM (NAM) |
| 3-substituted-1H-pyrrolo[3,2-b]pyridines | mTOR / PI3K | Wyeth LLC | US20100061982A1 | Oncology (Solid Tumors) | PI3K |
| 1H-pyrrolo[3,2-b]pyridine derivatives | Mutant EGFR (Exon 20) | Bayer / Broad Institute | US20260035365 | NSCLC | mutEGFR: ~400 - 600 nM |
Visualizations
Fig 1. Dual inhibition of the PI3K/mTOR signaling pathway by 6-phenyl-pyrrolo[3,2-b]pyridines.
Fig 2. Step-by-step synthetic workflow for the 6-phenyl-1H-pyrrolo[3,2-b]pyridine core.
Experimental Protocols
To ensure robust replication and scientific trustworthiness, the following protocols detail the synthesis and biological evaluation of the core scaffold, emphasizing the causality behind specific methodological choices.
Protocol A: Synthesis of the 6-Phenyl-1H-pyrrolo[3,2-b]pyridine Core via Suzuki-Miyaura Coupling
-
Reaction Setup and Degassing: Suspend 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) and phenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and water.
-
Causality: The biphasic solvent system dissolves both the organic starting materials and the inorganic base. The mixture must be sparged with Argon for 15 minutes. Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) complexes, which will kill the catalytic cycle.
-
-
Catalyst and Base Addition: Add
(2.5 eq) followed by (0.05 eq).-
Causality: The carbonate base is strictly required to activate the phenylboronic acid by forming an electron-rich boronate complex, which significantly accelerates the transmetalation step.
-
-
Thermal Activation: Heat the reaction mixture to 90°C for 12 hours.
-
Causality: Heating overcomes the high activation energy barrier required for the oxidative addition of the electron-rich azaindole bromide into the palladium center.
-
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is validated when the starting material mass peak (M+H: 197/199, isotopic doublet) disappears and the product mass (M+H: 195) dominates the chromatogram.
-
Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via silica gel chromatography (DCM/MeOH gradient) to yield the pure core.
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
-
Enzyme and Substrate Incubation: In a 384-well plate, combine recombinant mTOR kinase, ATP at its apparent
(e.g., 10 µM), and a biotinylated substrate peptide.-
Causality: Running the assay strictly at the ATP
ensures the assay is highly sensitive to competitive ATP-site inhibitors (like the azaindole core) while maintaining sufficient enzymatic velocity to generate a robust signal.
-
-
Inhibitor Addition: Add the 6-phenyl-pyrrolo[3,2-b]pyridine inhibitor in a 10-point serial dilution.
-
Causality: Serial dilutions allow for the generation of a complete sigmoidal dose-response curve, which is mathematically required to calculate an accurate
value.
-
-
Quenching and Detection: After 60 minutes, add EDTA and the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).
-
Causality: EDTA chelates
, immediately halting the kinase reaction to prevent signal drift during the read time. The Europium fluorophore provides a long-lifetime emission that eliminates short-lived background autofluorescence, ensuring high signal-to-noise.
-
-
Self-Validation: Calculate the Z'-factor for the assay plate using positive and negative controls. A Z' > 0.5 validates that the assay window is robust and the calculated
is statistically trustworthy.
References
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: MDPI URL
- Source: Google Patents (Janssen Pharmaceutica NV)
- Source: Google Patents (Wyeth LLC)
- Heidi Greulich Inventions, Patents and Patent Applications (1H-PYRROLO[3,2-B]PYRIDINE DERIVATIVES AS IRREVERSIBLE INHIBITORS OF MUTANT EGFR)
Sources
- 1. mdpi.com [mdpi.com]
- 2. US20100061982A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents [patents.google.com]
- 3. WO2017007938A1 - Substituted 4-azaindoles and their use as glun2b receptor modulators - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
Methodological & Application
protocol for C-H activation of pyrrolo[3,2-b]pyridine
An Application Guide to the Strategic C-H Functionalization of Pyrrolo[3,2-b]pyridine
Introduction: Beyond Traditional Synthesis
The pyrrolo[3,2-b]pyridine scaffold, an isomer of the more commonly studied 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its unique electronic properties and structural rigidity make it a cornerstone for developing potent therapeutic agents, including kinase inhibitors and antiproliferative compounds.[1][2][3] Historically, the synthesis and derivatization of this core have relied on classical cross-coupling reactions, which necessitate pre-functionalization steps like halogenation or borylation. These multi-step sequences often suffer from high costs, significant waste generation, and limited functional group tolerance.
Transition metal-catalyzed C-H activation has emerged as a paradigm-shifting strategy, offering a more direct, atom-economical, and environmentally benign route to functionalize heterocyclic systems.[4][5][6] This approach forges new carbon-carbon or carbon-heteroatom bonds by directly transforming ubiquitous C-H bonds, bypassing the need for pre-activated starting materials. This guide serves as an in-depth technical resource for researchers, providing both the foundational principles and actionable protocols for the successful C-H activation of the pyrrolo[3,2-b]pyridine core.
Core Principles: Navigating Reactivity and Regioselectivity
The primary challenges in the C-H activation of N-heterocycles like pyrrolo[3,2-b]pyridine are twofold: catalyst inhibition and control of regioselectivity. The Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the transition metal center, potentially deactivating the catalyst.[7][8][9][10] Furthermore, the scaffold presents multiple inequivalent C-H bonds, making site-selective functionalization a significant hurdle.[11][12][13]
The prevailing strategy to overcome these challenges is the use of a directing group (DG). A directing group is a functional moiety installed on the substrate that chelates to the metal catalyst, positioning it in close proximity to a specific C-H bond. This chelation assistance not only prevents catalyst inhibition by the ring nitrogen but also provides exquisite regiochemical control, leading to the formation of a stable, five- or six-membered metallacyclic intermediate that is primed for subsequent coupling.
The Catalytic Engine: A Mechanistic Overview
While various transition metals can effect C-H activation, palladium and rhodium complexes are the most extensively studied and versatile catalysts for this purpose. Their catalytic cycles, though distinct, share common fundamental steps.
-
Palladium (Pd)-Catalyzed C-H Arylation: This process typically follows a Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle. A common pathway involves the coordination of a directing group to the Pd(II) catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle. Oxidative addition of a coupling partner (e.g., an aryl halide) generates a Pd(IV) intermediate. Subsequent reductive elimination forges the new C-C bond and regenerates a Pd(II) species, which can re-enter the catalytic cycle.[14]
-
Rhodium (Rh)-Catalyzed Annulation: Rhodium(III) catalysts are particularly effective for coupling with unsaturated partners like alkenes and alkynes.[4][5][15][16][17][18] The cycle is initiated by C-H activation to form a rhodacycle intermediate. The coordinated alkyne or alkene then undergoes migratory insertion into the Rh-C bond. The final step is a reductive elimination that releases the functionalized product and regenerates the active Rh(III) catalyst, often with the aid of an oxidant like Cu(OAc)₂.
Caption: A generalized catalytic cycle for transition metal-catalyzed C-H activation.
Detailed Experimental Protocols
The following protocols are representative examples adapted from established methodologies for N-heterocycles and serve as a robust starting point for the C-H functionalization of the pyrrolo[3,2-b]pyridine scaffold.[19][20][21][22]
Protocol 1: Palladium-Catalyzed Direct C-H Arylation of N-Picolinamide-Protected Pyrrolo[3,2-b]pyridine
This protocol describes the arylation at the C7-position of the pyrrolo[3,2-b]pyridine core, utilizing a removable picolinamide directing group.
Materials:
-
N-Picolinoyl-pyrrolo[3,2-b]pyridine (1.0 equiv)
-
Aryl Iodide (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Pivalic Acid (PivOH) (30 mol%)
-
Anhydrous 1,4-Dioxane (0.1 M)
Procedure:
-
To an oven-dried Schlenk tube, add N-picolinoyl-pyrrolo[3,2-b]pyridine, Pd(OAc)₂, PCy₃, and K₂CO₃.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add the aryl iodide, pivalic acid, and anhydrous 1,4-dioxane via syringe.
-
Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired C7-arylated product.
-
The picolinamide directing group can be subsequently removed under standard hydrolytic conditions.
Protocol 2: Rhodium-Catalyzed C-H Alkenylation of N-Pyridyl-Protected Pyrrolo[3,2-b]pyridine
This protocol details the coupling of the C7-position with an activated alkene (e.g., n-butyl acrylate) using a rhodium catalyst.
Materials:
-
N-(Pyridin-2-yl)pyrrolo[3,2-b]pyridine (1.0 equiv)
-
n-Butyl Acrylate (2.0 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (1.0 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)
Procedure:
-
In a glovebox, charge an oven-dried vial with [RhCp*Cl₂]₂ and AgSbF₆.
-
Outside the glovebox, add N-(pyridin-2-yl)pyrrolo[3,2-b]pyridine and Cu(OAc)₂ to the vial.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Add anhydrous DCE and n-butyl acrylate via syringe.
-
Place the vial in a preheated heating block at 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the suspension through a short plug of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate in vacuo.
-
Purify the resulting crude material by flash column chromatography to yield the C7-alkenylated product.
Caption: A streamlined workflow for a typical C-H activation experiment.
Data and Comparative Analysis
The choice of catalytic system is paramount and depends heavily on the desired transformation. Below is a comparative overview of common catalysts.
Table 1: Comparative Analysis of Catalytic Systems for Pyridine C-H Activation
| Catalyst System | Typical Coupling Partner | Directing Group (DG) | Advantages | Disadvantages/Limitations |
| Palladium (Pd) | Aryl/vinyl halides, boronic acids[12][14][19][20][22] | Often required (e.g., picolinamide, 2-aminopyridine) | High functional group tolerance, broad substrate scope, well-understood mechanisms. | Often requires high temperatures; ligand sensitivity; potential for competing Heck reaction. |
| Rhodium (Rh) | Alkenes, alkynes[4][16][17] | Often required (e.g., pyridine, amides) | Excellent for annulations and alkenylation; can operate at lower temperatures. | Requires an oxidant (e.g., Cu(II), Ag(I)); can be sensitive to steric hindrance. |
| Iridium (Ir) | Boron reagents (e.g., B₂pin₂)[8][9] | Often DG-free, but DG can enhance selectivity | Excellent for C-H borylation, creating versatile intermediates; mild conditions. | Catalyst can be inhibited by N-coordination[8][9]; limited to borylation/silylation. |
| Ruthenium (Ru) | Alkenes, alkynes | Required (e.g., pyridine) | Cost-effective compared to Rh/Ir; useful for annulations. | Often requires higher catalyst loading and temperatures; narrower scope than Pd/Rh. |
| Copper (Cu) | Amines, thiols, alkynes | DG can improve selectivity | Inexpensive and abundant catalyst. | Often requires stoichiometric amounts or harsh conditions; mechanisms can be complex. |
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. This guide provides solutions to common experimental hurdles.
Table 2: Troubleshooting Guide for C-H Activation Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; insufficient temperature; poor quality reagents/solvent; DG not effective. | Verify catalyst activity with a standard reaction. Ensure anhydrous/degassed solvent. Screen different directing groups. Increase temperature in 10 °C increments. |
| Poor Regioselectivity | Steric or electronic bias overrides DG; multiple C-H bonds with similar reactivity. | Redesign or change the directing group to favor the desired position. Screen different ligands for the metal catalyst.[20][21] |
| Product Decomposition | Reaction temperature is too high; product is sensitive to base or air. | Lower the reaction temperature and extend the reaction time. Use a milder base. Ensure a strictly inert atmosphere during workup. |
| Starting Material Dimerization | Oxidative homocoupling of the starting material. | Lower the reaction temperature. Adjust catalyst and ligand loading.[23] Use a sub-stoichiometric amount of oxidant if applicable. |
| Low Yield after Purification | Product is volatile or adsorbs strongly to silica gel. | Use a different purification method (e.g., crystallization, preparative HPLC). Neutralize the silica gel with triethylamine before chromatography. |
Conclusion and Future Outlook
Direct C-H activation represents a powerful and versatile tool for the late-stage functionalization and analog synthesis of the medicinally important pyrrolo[3,2-b]pyridine scaffold. By leveraging directing group strategies and carefully selecting the appropriate transition metal catalyst, researchers can efficiently forge new bonds with high regioselectivity. The protocols and data provided in this guide offer a solid foundation for applying these advanced synthetic methods.
The future of this field is moving towards even more efficient and sustainable practices. Key areas of development include the design of transient or "traceless" directing groups that can be easily installed and removed, the exploration of base-metal catalysts (e.g., cobalt, nickel) to replace precious metals, and the ultimate goal of achieving directing-group-free regioselective C-H functionalization.[7][13] As these innovations mature, C-H activation will continue to revolutionize the way complex molecules are synthesized in both academic and industrial laboratories.
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- 12. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation (Journal Article) | OSTI.GOV [osti.gov]
- 16. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds [organic-chemistry.org]
- 18. Rhodium-catalyzed C–C coupling reactions via double C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3- d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3- d]pyrimidine Derivatives with Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The 6-Phenyl-1H-pyrrolo[3,2-b]pyridine Scaffold for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Specificity in Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular processes, have become one of the most significant classes of drug targets, particularly in oncology. The development of small-molecule kinase inhibitors that can selectively modulate the activity of specific kinases, thereby interrupting aberrant signaling pathways, has revolutionized cancer therapy. The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in kinase inhibitor design.[1][2][3] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of kinases.[2][3] The strategic placement of the nitrogen atoms in the bicyclic system facilitates the formation of crucial hydrogen bonds with the kinase hinge region, a key interaction for many ATP-competitive inhibitors.[1][3] This application note will delve into the use of the 6-Phenyl-1H-pyrrolo[3,2-b]pyridine scaffold as a foundation for developing novel kinase inhibitors, providing detailed protocols for its evaluation.
The 6-Phenyl-1H-pyrrolo[3,2-b]pyridine Scaffold: A Promising Framework
The 6-Phenyl-1H-pyrrolo[3,2-b]pyridine core offers a versatile platform for the synthesis of diverse chemical libraries. The phenyl group at the 6-position provides a key vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity for target kinases. While direct and extensive research on the 6-Phenyl-1H-pyrrolo[3,2-b]pyridine scaffold as a kinase inhibitor is an emerging area, the broader family of phenyl-substituted pyrrolopyridines has shown significant promise. For instance, derivatives of the related pyrrolo[3,2-c]pyridine scaffold have demonstrated potent anticancer effects linked to the inhibition of key signaling pathways such as the MAPK and mTOR pathways, which are driven by kinases.[4][5] Furthermore, the structural isomer, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), is the core of several approved kinase inhibitors, including the BRAF inhibitor Vemurafenib.[3][6]
Mechanism of Action: Targeting the ATP-Binding Site
The inhibitory activity of the 6-Phenyl-1H-pyrrolo[3,2-b]pyridine scaffold is predicated on its ability to act as an ATP-competitive inhibitor. The pyrrolo[3,2-b]pyridine core mimics the purine ring of ATP, while the pendant phenyl group and other substitutions can be tailored to interact with specific residues within the ATP-binding pocket of the target kinase, thereby conferring selectivity. The pyrrole N-H and the pyridine nitrogen are positioned to form critical hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the active site and preventing ATP binding and subsequent substrate phosphorylation.
Figure 1: Competitive Inhibition of Kinase Activity.
Quantitative Data: Activity of Related Pyrrolopyridine Scaffolds
While specific IC50 values for 6-Phenyl-1H-pyrrolo[3,2-b]pyridine derivatives against a panel of kinases are not yet widely published, the inhibitory potential of the broader pyrrolopyridine class is well-documented. The following table summarizes the activity of some related compounds to illustrate the potential of this scaffold.
| Compound Class | Target/Assay | IC50 (nM) | Reference |
| 1H-pyrrolo[3,2-c]pyridine derivative (1r) | FMS Kinase | 30 | [7] |
| 1H-pyrrolo[3,2-c]pyridine derivative (1r) | Bone Marrow-Derived Macrophages | 84 | [7] |
| 1H-pyrrolo[2,3-b]pyridine derivative (H1) | CDK8 Kinase | 35.2 | [8] |
| 1H-pyrrolo[3,2-g]isoquinoline derivative (2) | Haspin Kinase | 10.1 | [9] |
| 1H-pyrrolo[3,2-g]isoquinoline derivative (3) | Haspin Kinase | 10.6 | [9] |
Experimental Protocols
The following protocols provide a framework for the initial characterization of novel compounds based on the 6-Phenyl-1H-pyrrolo[3,2-b]pyridine scaffold.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of a compound against a purified kinase.
Principle: The ADP-Glo™ Kinase Assay is a universal, homogeneous, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate
-
6-Phenyl-1H-pyrrolo[3,2-b]pyridine derivative (test compound)
-
Staurosporine (positive control inhibitor)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM. Prepare a DMSO-only control.
-
Assay Plate Setup: Add 1 µL of each compound dilution or DMSO to the wells of the 384-well plate.
-
Kinase Reaction: a. Prepare a master mix of the kinase and substrate in kinase buffer. b. Add 2 µL of the kinase/substrate mix to each well. c. Prepare a master mix of ATP in kinase buffer. d. Initiate the reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. d. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Figure 2: Biochemical Kinase Inhibition Assay Workflow.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the ability of a compound to inhibit the proliferation of cancer cells that are dependent on the target kinase.
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
Cancer cell line with known dependence on the target kinase
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-Phenyl-1H-pyrrolo[3,2-b]pyridine derivative (test compound)
-
Positive control inhibitor
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle (DMSO) control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis for Target Engagement
This protocol determines if the test compound inhibits the phosphorylation of the target kinase or its downstream substrate in a cellular context.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using phospho-specific antibodies, one can assess the phosphorylation state of a protein, which is a direct measure of kinase activity.
Materials:
-
Cancer cell line
-
6-Phenyl-1H-pyrrolo[3,2-b]pyridine derivative (test compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific for the target kinase/substrate and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Plate cells and allow them to adhere. b. Treat cells with the test compound at various concentrations for a specified time (e.g., 2-24 hours). c. Wash cells with cold PBS and lyse with lysis buffer. d. Clarify the lysates by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Normalize protein amounts and run the samples on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary phospho-specific antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein.
Sources
- 1. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
reaction conditions for N-alkylation of 6-phenyl-1H-pyrrolo[3,2-b]pyridine
Application Note: Regioselective N1-Alkylation of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine
Strategic Overview & The Regioselectivity Challenge
6-Phenyl-1H-pyrrolo[3,2-b]pyridine (a substituted 5-azaindole) is a privileged heterocyclic scaffold widely utilized in the development of kinase inhibitors, antiviral agents, and CNS therapeutics. Functionalization of this core via N-alkylation is a critical step in exploring Structure-Activity Relationships (SAR).
However, the 1H-pyrrolo[3,2-b]pyridine system presents a distinct mechanistic challenge: it possesses an ambident nucleophilic character due to the presence of two nitrogen atoms. The molecule contains a hydrogen-bearing pyrrole nitrogen (N1 ) and a lone-pair-bearing pyridine nitrogen (N4 ). While N1 is the standard target for alkylation to build drug-like libraries, unoptimized conditions inevitably lead to competitive attack by the N4 nitrogen, resulting in highly polar, undesired N4-pyridinium salts[1].
This application note details the causal mechanisms, optimized conditions, and a self-validating experimental protocol to achieve exclusive, high-yielding N1-alkylation.
Mechanistic Causality: Directing the Electrophile
To achieve absolute regiocontrol, the experimental design must suppress the inherent nucleophilicity of the N4 pyridine nitrogen while maximizing the reactivity of the N1 pyrrole nitrogen. This is achieved through strict control of the acid-base chemistry and solvent environment.
-
The Deprotonation Imperative (Base Selection): The pKa of the N1 proton in 5-azaindoles is approximately 16–17. The C6-phenyl group extends conjugation, slightly enriching the electron density of the pyridine ring and making N4 marginally more nucleophilic than in an unsubstituted 5-azaindole. Therefore, incomplete deprotonation allows the neutral N4 to act as a nucleophile (Menschutkin reaction). Employing a strong base like Sodium Hydride (NaH) ensures quantitative deprotonation, generating a highly reactive azaindolyl anion that kinetically favors electrophilic attack at N1[2][3].
-
Solvent Dynamics: Polar aprotic solvents, specifically anhydrous N,N-Dimethylformamide (DMF), are mandatory. DMF strongly solvates the sodium counter-cation (
), leaving the azaindolyl anion "naked" and highly reactive. -
Electrophile Hardness: Primary alkyl halides (iodides or bromides) proceeding via an
mechanism provide the highest yields and selectivity.
Mechanistic pathway illustrating base-dependent regioselectivity in 5-azaindole alkylation.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity for the alkylation of 6-phenyl-1H-pyrrolo[3,2-b]pyridine with a standard primary alkyl bromide.
| Base | Solvent | Temperature | N1 : N4 Ratio | Yield (N1) | Causality / Observation |
| None | MeCN | 80 °C (Reflux) | 0 : >99 | 0% | Neutral conditions strictly drive N4 Menschutkin quaternization. |
| Acetone | 60 °C (Reflux) | 65 : 35 | 42% | Weak base leads to incomplete deprotonation and mixed alkylation. | |
| DMF | 25 °C | 95 : 5 | 81% | Excellent N1 selectivity; suitable for base-sensitive electrophiles. | |
| NaH | DMF | 0 °C to 25 °C | >99 : 1 | 92% | Complete deprotonation ensures exclusive N1 azaindolyl anion formation. |
Step-by-Step Experimental Protocol
This protocol utilizes NaH in DMF, generating a self-validating workflow where visual cues confirm the success of critical mechanistic steps.
Reagents Required:
-
6-Phenyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv, limiting reagent)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkyl Halide (e.g., Alkyl bromide or iodide, 1.1 equiv)
-
Anhydrous DMF (0.2 M relative to starting material)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere. Add 6-phenyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) and dissolve in anhydrous DMF. Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add NaH (1.2 equiv) in portions to the chilled solution.
-
Validation Checkpoint 1: Immediate evolution of hydrogen gas (
) will be observed. The suspension will transition into a clear, often slightly darkened solution as the azaindolyl anion forms. If no gas evolves, the NaH has degraded to NaOH and the reaction will fail.
-
-
Alkylation: Stir the anion solution at 0 °C for 30 minutes to ensure complete deprotonation. Add the alkyl halide (1.1 equiv) dropwise via syringe. Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C).
-
Monitoring: Stir for 2–4 hours.
-
Validation Checkpoint 2: Monitor via TLC (e.g., 50% EtOAc/Hexanes). The N1-alkylated product will elute significantly faster (higher
) than the starting material. Any N4-pyridinium salt formed will remain at the baseline ( = 0).
-
-
Quench & Extraction: Cool the mixture back to 0 °C and carefully quench with saturated aqueous
to destroy unreacted NaH. Dilute with water and extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure N1-alkylated 6-phenyl-1H-pyrrolo[3,2-b]pyridine.
Step-by-step experimental workflow for the N1-alkylation of 6-phenyl-1H-pyrrolo[3,2-b]pyridine.
Analytical Confirmation
To conclusively verify N1-alkylation over N4-alkylation,
-
NMR: The disappearance of the broad N1-H singlet (typically around 11.5–12.0 ppm in DMSO-
) confirms substitution. The newly introduced -protons of the alkyl group will typically resonate between 4.0–4.5 ppm. - NMR: N4-quaternization drastically shifts the pyridine ring carbons downfield due to the positive charge. In a successful N1-alkylation, the pyridine carbon shifts remain relatively consistent with the parent scaffold.
References
- Source: Google Patents (US6476034B2)
-
Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism Source: PMC (NIH) URL:[Link]
-
Introducing nitrogen atoms to amidoalkylindoles: potent and selective cannabinoid type 2 receptor agonists with improved aqueous solubility Source: NIH URL:[Link]
Sources
- 1. Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introducing nitrogen atoms to amidoalkylindoles: potent and selective cannabinoid type 2 receptor agonists with improved aqueous solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6476034B2 - Antiviral azaindole derivatives - Google Patents [patents.google.com]
Application Note: Microwave-Assisted Synthesis of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine
Executive Summary & Strategic Rationale
The pyrrolo[3,2-b]pyridine scaffold (an isomer of azaindole) is a privileged pharmacophore in kinase inhibitor discovery, serving as a bioisostere to indole with improved water solubility and distinct hydrogen-bonding capabilities. It features prominently in the development of c-Met, VEGFR, and B-Raf inhibitors.
This Application Note details the microwave-assisted synthesis of 6-phenyl-1H-pyrrolo[3,2-b]pyridine . While traditional thermal heating for Suzuki-Miyaura couplings on electron-deficient heteroaromatics (like the pyridine ring of azaindoles) often requires prolonged reflux (12–24 hours) and high catalyst loading, microwave irradiation significantly accelerates the rate-determining step (transmetallation) and promotes bulk heating efficiency.
Key Advantages of this Protocol:
-
Reaction Time: Reduced from 18 hours (thermal) to 20 minutes.
-
Yield: Improved homogeneity of heating reduces thermal decomposition, typically boosting yields by 15–20%.
-
Scalability: Validated for 50 mg to 2 g batch scales.
Retrosynthetic Analysis & Mechanism
The most robust route to the 6-phenyl derivative is the palladium-catalyzed cross-coupling of a pre-functionalized halogenated core. The C6 position (beta to the pyridine nitrogen) is electronically distinct; while less reactive to nucleophilic aromatic substitution (
Mechanistic Pathway (Suzuki-Miyaura Cycle)
The reaction follows the catalytic cycle depicted below. The microwave energy specifically aids in overcoming the activation energy barrier during the transmetallation step, which is often sluggish in aqueous/organic biphasic systems.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling. Microwave irradiation accelerates the Transmetallation and Reductive Elimination steps.
Experimental Protocol
Materials & Reagents[1]
| Component | Specification | Equivalence | Role |
| Substrate | 6-Bromo-1H-pyrrolo[3,2-b]pyridine | 1.0 equiv | Core Scaffold |
| Coupling Partner | Phenylboronic Acid | 1.5 equiv | Aryl Donor |
| Catalyst | Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ | 5 mol% | Catalyst |
| Base | K₂CO₃ (2M Aqueous Solution) | 3.0 equiv | Activator |
| Solvent | 1,4-Dioxane or DME | 10 vol (mL/g) | Reaction Medium |
Detailed Workflow
Step 1: Vessel Preparation
-
Use a dedicated microwave process vial (e.g., 10 mL or 35 mL depending on scale) with a crimp-sealed septum.
-
Critical: Add a magnetic stir bar.[1][2] Microwave heating can create hot spots; vigorous stirring is required for temperature homogeneity.
Step 2: Reagent Addition
-
Weigh 6-Bromo-1H-pyrrolo[3,2-b]pyridine (197 mg, 1.0 mmol) and Phenylboronic acid (183 mg, 1.5 mmol) into the vial.
-
Add the catalyst Pd(dppf)Cl₂·DCM (41 mg, 0.05 mmol).
-
Expert Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for this substrate as the bidentate ligand prevents catalyst deactivation at higher microwave temperatures (120°C+).
-
-
Seal the vial and purge with Nitrogen or Argon for 2 minutes.
Step 3: Solvent Introduction
-
Inject 1,4-Dioxane (4 mL) via syringe through the septum.
-
Inject 2M K₂CO₃ (aq) (1.5 mL) via syringe.
-
Why this ratio? A 4:1 to 3:1 organic:aqueous ratio ensures solubility of the organic halide while providing enough water to dissolve the inorganic base and boronate species.
-
Step 4: Microwave Irradiation
-
Instrument: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Parameters:
-
Temperature: 130 °C
-
Time: 20 minutes
-
Pressure Limit: 15 bar
-
Power: Dynamic (Max 200W)
-
Pre-stirring: 30 seconds
-
Step 5: Workup & Purification
-
Cool the reaction to room temperature (using the reactor's compressed air cooling).
-
Filter the mixture through a pad of Celite to remove Palladium black; wash with Ethyl Acetate.
-
Partition the filtrate between Ethyl Acetate (30 mL) and Water (10 mL).
-
Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash Column Chromatography (SiO₂).
-
Eluent: 0-5% Methanol in Dichloromethane (DCM). The free NH of the azaindole makes the compound polar; MeOH/DCM is superior to Hexane/EtOAc for separation.
-
Optimization & Troubleshooting Guide
This section addresses common failure modes based on the specific chemistry of the [3,2-b] system.
Solvent & Base Screening Data
| Entry | Solvent System | Base | Temp/Time | Yield | Observation |
| 1 | DMF / H₂O | Na₂CO₃ | 150°C / 10 min | 45% | Significant debromination (reduction) observed. |
| 2 | EtOH / H₂O | K₂CO₃ | 100°C / 30 min | 60% | Incomplete conversion; solubility issues. |
| 3 | Dioxane / H₂O | K₂CO₃ | 130°C / 20 min | 92% | Optimal conversion and purity. |
| 4 | Toluene / H₂O | K₃PO₄ | 130°C / 20 min | 75% | Good, but phase transfer catalyst (TBAB) required. |
Troubleshooting Logic
-
Problem: Protodehalogenation (Formation of 1H-pyrrolo[3,2-b]pyridine without the phenyl group).
-
Cause: Hydride source present or temperature too high.
-
Solution: Switch solvent from Ethanol to Dioxane/DME (non-protic). Reduce temperature to 110°C and extend time.
-
-
Problem: N-Arylation instead of C-C coupling.
-
Cause: The pyrrole NH is acidic.
-
Solution: This is rare with Boronic acids but common with halides. If observed, protect the N1 position with a Boc group or SEM group prior to coupling (though usually unnecessary for Suzuki).
-
Process Workflow Diagram
The following diagram illustrates the critical path from raw materials to isolated product, highlighting the checkpoints for quality control.
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
References
-
Microwave-Assisted Synthesis of Azaindoles
-
Title: Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles.[3]
- Source: Vertex AI / ResearchG
-
URL:
-
-
Suzuki Coupling in Aqueous Media
-
General Azaindole Reactivity
-
Title: Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives.[4]
- Source: PubMed / Bioorg Med Chem.
-
URL:
-
-
Microwave Heterocycle Synthesis Review
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Phenyl-pyrrolo[3,2-b]pyridine Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic bottlenecks associated with 6-phenyl-pyrrolo[3,2-b]pyridine derivatives (commonly referred to as 6-phenyl-5-azaindoles). These privileged scaffolds are highly valued in drug discovery as kinase inhibitors and indole bioisosteres. However, their unique physicochemical properties often lead to severe purification challenges, including compound streaking, poor solubility, and persistent co-eluting impurities.
This guide provides an authoritative, causality-driven approach to troubleshooting these issues, complete with self-validating protocols and quantitative reference data.
The Causality of Purification Bottlenecks
Before altering your purification parameters, it is critical to understand the mechanistic reasons behind the separation failures of 6-phenyl-pyrrolo[3,2-b]pyridine:
-
Amphoteric Silanol Interactions (Tailing/Streaking): The molecule possesses a dual nature. The pyridine nitrogen (pKa ~4.5–5.5) is a strong hydrogen bond acceptor, while the pyrrole nitrogen acts as a hydrogen bond donor. When exposed to the acidic silanol groups (Si-OH) on standard normal-phase silica gel, these competing interactions create non-linear adsorption isotherms. This manifests as severe tailing or streaking across the column, drastically reducing yield and purity .
-
High Lattice Energy and Insolubility: The planar, rigid structure of the 6-phenyl-5-azaindole core promotes strong intermolecular
stacking and hydrogen bonding. This high lattice energy makes the crude material notoriously insoluble in standard non-polar loading solvents (e.g., hexanes or cold dichloromethane), causing the compound to precipitate at the column head . -
Suzuki-Miyaura Byproduct Co-elution: Synthesis typically involves a palladium-catalyzed cross-coupling of a 6-halo-pyrrolo[3,2-b]pyridine with phenylboronic acid. Unreacted starting materials, dehalogenated azaindoles, and homocoupled biphenyls often possess identical
values to the target product on normal-phase silica, necessitating orthogonal purification strategies .
Troubleshooting Guide & FAQs
Q1: My 6-phenyl-pyrrolo[3,2-b]pyridine derivative is streaking severely across the TLC plate and co-eluting with impurities on the column. How do I fix this? A1: Streaking is the direct result of the basic pyridine nitrogen interacting with acidic silanols.
-
Causality & Solution: You must chemically mask the silanol groups. Add a basic modifier to your mobile phase. A standard protocol is to use 1% to 5% Triethylamine (TEA) in your eluent (e.g., Hexanes/EtOAc + 1% TEA). Alternatively, use a solution of 1M
in Methanol as the polar component in a Dichloromethane/Methanol gradient . -
Expert Insight: Pre-equilibrate your silica column with the TEA-containing solvent for at least 3 column volumes before loading your sample to fully deactivate the stationary phase.
Q2: The crude material is completely insoluble in my starting mobile phase (e.g., 10% EtOAc in Hexanes). If I dissolve it in pure DCM or DMF, it crashes out on the column or ruins the separation. What is the best loading strategy? A2: Do not use liquid loading for highly crystalline or poorly soluble 5-azaindoles.
-
Causality & Solution: Employ Solid Loading (Dry Loading) . Dissolve your crude mixture in a volatile, highly polar solvent (like THF or Acetone). Add a mass of deactivated silica gel or Celite equal to 2-3 times the mass of your crude product. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Load this powder directly onto the top of your pre-packed column. This prevents precipitation and ensures a narrow initial band for high-resolution separation.
Q3: I have successfully isolated the product on silica, but LC-MS shows residual palladium catalyst and a homocoupled biphenyl impurity. How do I remove these? A3: Normal-phase silica relies on polarity and is often insufficient for removing transition metals and non-polar homocoupled dimers.
-
Causality & Solution: For palladium removal, treat the organic solution of your product with a metal scavenger resin (e.g., QuadraPure TU) for 2-4 hours, then filter. For the biphenyl impurity, switch to an orthogonal separation mechanism: Reversed-Phase Preparative HPLC (RP-HPLC) using a C18 column with an Acetonitrile/Water gradient containing 0.1% Formic Acid or TFA .
Quantitative Data & Solvent Systems
Table 1: Recommended Solvent Systems for 6-Phenyl-pyrrolo[3,2-b]pyridine Purification
| Stationary Phase | Solvent System (Gradient) | Modifier | Target Impurity Removal |
| Normal Phase (Silica) | Hexanes / Ethyl Acetate (90:10 to 50:50) | 1-5% Triethylamine (TEA) | Unreacted starting materials, non-polar byproducts |
| Normal Phase (Silica) | Dichloromethane / Methanol (99:1 to 90:10) | 1M | Highly polar synthesis intermediates, salts |
| Reverse Phase (C18) | Water / Acetonitrile (90:10 to 5:95) | 0.1% Formic Acid or TFA | Homocoupled biphenyls, closely related regioisomers |
Table 2: Physicochemical Properties Impacting Chromatography
| Property | Value / Characteristic | Chromatographic Implication |
| Pyridine | ~4.5 - 5.5 | Strong H-bond acceptor; causes severe silanol tailing if unmodified. |
| Pyrrole | ~16.5 | H-bond donor; contributes to poor solubility via intermolecular stacking. |
| CLogP | ~2.8 - 3.2 | Moderately lipophilic; requires non-polar starting gradients to retain on silica. |
Purification Decision Workflow
Workflow for the chromatographic purification of 6-phenyl-pyrrolo[3,2-b]pyridine derivatives.
Self-Validating Experimental Protocols
Protocol 1: Triethylamine-Deactivated Solid-Load Flash Chromatography
Use this protocol for primary purification of crude reaction mixtures.
-
Column Preparation: Slurry pack silica gel (230-400 mesh) using a solvent mixture of 10% EtOAc in Hexanes containing 2% Triethylamine (v/v).
-
Equilibration & Validation: Flush the column with 3 column volumes of the packed solvent.
-
Self-Validation Step: Collect 1 mL of the column flow-through and test with wet pH paper. A basic pH (>8) confirms complete silanol masking by TEA. Do not proceed until this is achieved.
-
-
Dry Loading: Dissolve the crude 6-phenyl-pyrrolo[3,2-b]pyridine in a minimal amount of THF. Add Celite 545 (3x the crude weight). Concentrate in vacuo until a completely dry, free-flowing powder is obtained. Carefully layer this powder onto the flat sand layer above the silica bed.
-
Elution: Begin elution with 10% EtOAc/Hexanes (1% TEA). Gradually increase the gradient to 50% EtOAc/Hexanes (1% TEA) based on TLC monitoring.
-
Fraction Analysis & Validation: Analyze fractions via TLC (visualized under UV 254 nm).
-
Self-Validation Step: Symmetrical, round spots without tailing on the TLC plate confirm successful stationary phase deactivation. Combine pure fractions and concentrate. Note: High vacuum drying (lyophilization or vacuum oven at 40°C) is required to remove residual TEA.
-
Protocol 2: RP-HPLC Polishing for High-Purity Assays
Use this protocol to remove homocoupled Suzuki byproducts or regioisomers.
-
Sample Prep: Dissolve the semi-pure compound in DMSO or a 1:1 mixture of Acetonitrile/Water (max concentration ~50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.
-
Self-Validation Step: Visually inspect the filtered sample against a light source; absolute optical clarity ensures no column frit clogging will occur.
-
-
Column Setup: Equip the system with a C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).
-
Mobile Phase: Solvent A: Water + 0.1% Trifluoroacetic acid (TFA). Solvent B: Acetonitrile + 0.1% TFA.
-
Gradient Execution: Run a gradient from 10% B to 95% B over 20 minutes at a flow rate of 20 mL/min.
-
Fraction Collection & Validation: Collect peaks triggered by UV absorbance at 254 nm and 280 nm.
-
Self-Validation Step: Perform an LC-MS injection of the collected peak. The spectrum must show the target
with >95% UV purity before proceeding to lyophilization. (Note: The product will be isolated as the TFA salt. Neutralize with saturated if the free base is required).
-
References
-
National University of Pharmacy. Optimization and Scaling up of the Azaindole Derivatives Synthesis. NUPH. Available at: [Link]
-
Ex Libris Group. Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles. Available at: [Link]
- Google Patents.WO2012137089A1 - Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of tropomyosin-related kinases.
solving solubility issues with 6-Phenyl-1H-pyrrolo[3,2-b]pyridine
Technical Support Center: Solubility & Formulation Guide Topic: 6-Phenyl-1H-pyrrolo[3,2-b]pyridine (CAS: 2064117-52-6) Document ID: TSC-SOL-PP32B-001 Status: Active
Executive Summary: The "Brick Dust" Challenge
6-Phenyl-1H-pyrrolo[3,2-b]pyridine is a rigid, planar, bicyclic heteroaromatic scaffold often utilized in kinase inhibitor discovery. Its poor aqueous solubility is a direct consequence of its molecular architecture: the planar pyrrolopyridine core fused with a phenyl ring facilitates strong
This guide provides field-proven protocols to solubilize this compound for biochemical assays (in vitro) and pharmacokinetic studies (in vivo), moving beyond simple "add DMSO" advice to address the underlying physicochemical limitations.
Physicochemical Profile
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Weight | ~194.23 g/mol | Small molecule, but rigid. |
| LogP (Predicted) | ~2.8 – 3.2 | Moderately lipophilic; prefers organic phases. |
| pKa (Pyridine N) | ~4.5 – 5.5 (Est.) | Critical: The pyridine nitrogen is weakly basic. Solubility increases significantly at pH < 4. |
| H-Bond Donors | 1 (Pyrrole NH) | Potential for intermolecular H-bonding, reinforcing the crystal lattice. |
| Solid Form | Crystalline Solid | High melting point often correlates with poor dissolution kinetics. |
Visualizing the Solubility Strategy
The following decision tree outlines the logical flow for selecting the correct solvent system based on your experimental end-point.
Caption: Logical workflow for solubilizing 6-Phenyl-1H-pyrrolo[3,2-b]pyridine based on experimental requirements.
Troubleshooting Guide: Q&A Format
Q1: I dissolved the compound in DMSO, but it precipitates immediately when I add it to my cell culture media. Why?
Root Cause: This is the "Crash-Out" effect. You are likely spiking a high-concentration DMSO stock (e.g., 10 mM) directly into a highly aqueous buffer. The hydrophobic compound aggregates faster than it disperses. Solution: The Intermediate Dilution Step.
-
Do NOT pipette 1 µL of 10 mM stock into 1 mL of media.
-
DO create a 100x intermediate solution in a semi-aqueous solvent or pure DMSO first.
-
Protocol: Dilute 10 mM stock to 100 µM in 100% DMSO or 50% PEG400/Water.
-
Add this intermediate to your media to reach 1 µM (Final DMSO = 1% or less).
-
-
Sonicate the media immediately after addition to ensure rapid dispersion.
Q2: Can I use ethanol instead of DMSO?
Answer: generally, No . While pyrrolopyridines have some solubility in ethanol, it is significantly lower than in DMSO. Ethanol is also volatile, leading to concentration changes over time (evaporation) in your stock vial.
-
Recommendation: Stick to Anhydrous DMSO (molecular biology grade) for stocks. If DMSO is toxic to your specific cell line, consider DMA (Dimethylacetamide) , but validate cytotoxicity first.
Q3: I need to dose mice at 50 mg/kg. The standard DMSO/Water vehicle isn't working. What now?
Answer: At high concentrations, simple cosolvents fail. You must leverage the basicity of the pyridine nitrogen (N-4). Protocol: In Situ Salt Formation (Mesylate Salt) The pyridine nitrogen (pKa ~5) can be protonated to form a cation, drastically improving solubility.
-
Weigh the compound.
-
Add 1.05 equivalents of Methanesulfonic acid (MSA) (predissolved in water or PEG).
-
Vortex until clear (The salt forms in situ).
-
Dilute with 20% Cyclodextrin (HP-β-CD) in water.
-
Note: Avoid HCl if possible; chloride salts of organic bases can sometimes exhibit the "common ion effect" in saline, reducing solubility. Mesylates are generally more soluble.
Standard Operating Procedures (SOPs)
SOP-01: Preparation of 10 mM Stock Solution
-
Reagents: 6-Phenyl-1H-pyrrolo[3,2-b]pyridine, Anhydrous DMSO (stored over molecular sieves).
-
Equipment: Glass vial (borosilicate), Vortex mixer, Sonicator bath.
-
Procedure:
-
Calculate mass required:
. -
Weigh powder into a glass vial. Avoid plastic microfuge tubes for long-term storage as hydrophobic compounds can leach into the plastic.
-
Add the calculated volume of Anhydrous DMSO.
-
Sonicate at 40 kHz for 5–10 minutes. The solution should be visibly clear.
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
-
SOP-02: Animal Formulation (IV/IP/PO)
Target Concentration: 1–5 mg/mL
-
Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (or Water).
-
Procedure:
-
Dissolve compound completely in 100% DMSO (5% of final volume).
-
Add PEG400 (40% of final volume) and vortex vigorously. The solution may warm slightly.
-
Slowly add warm Saline/Water (55% of final volume) while vortexing.
-
Checkpoint: If precipitation occurs here, the concentration is too high for this vehicle. Switch to the Salt Formation Strategy (See Q3 above).
-
Mechanism of Action: Structural Solubility
The following diagram illustrates the protonation site that can be exploited for solubility.
Caption: Protonation of the pyridine nitrogen (N-4) breaks the crystal lattice energy, allowing solvation in aqueous media.
References
-
Physicochemical Properties of Pyrrolopyridines
- Title: Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine deriv
- Source: Bioorganic & Medicinal Chemistry Letters (2010).
- Context: Discusses the synthesis and handling of the [3,2-b] scaffold.
-
URL: [Link]
-
Solubility Strategies for Kinase Inhibitors
- Title: Formulation development for hydrophobic therapeutic proteins (and small molecules).
- Source: Pharmaceutical Development and Technology.
- Context: General principles of cosolvent and surfactant use for hydrophobic drugs.
-
URL: [Link]
-
Compound Specifics
Sources
Technical Support Center: Optimizing Suzuki Cross-Coupling for Pyrrolopyridine Synthesis
Ticket ID: #PYR-SUZ-OPT-001 Status: Escalated to Senior Application Scientist Subject: Advanced Troubleshooting & Optimization for Azaindole (Pyrrolopyridine) Scaffolds
Executive Summary
Pyrrolopyridines (azaindoles) are privileged scaffolds in kinase inhibitor discovery but present a "perfect storm" of synthetic challenges: electron-deficient pyridine rings that retard oxidative addition, acidic N–H protons that poison palladium catalysts, and unstable 2-heteroaryl boronic acids prone to protodeboronation.[1] This guide moves beyond textbook conditions to provide field-hardened protocols for high-value pharmaceutical intermediates.
Module 1: Catalyst & Ligand Selection (The Engine)
User Issue: "I am using Pd(PPh₃)₄ or Pd(dppf)Cl₂ and seeing <10% conversion with my chloro-azaindole."
Root Cause Analysis: Standard phosphine ligands lack the electron density to facilitate oxidative addition into electron-poor chloro-azaindoles (especially at the C-4 or C-7 positions). Furthermore, the basic nitrogen of the pyridine ring can displace weak ligands, deactivating the catalyst.
The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands) Switch to bulky, electron-rich ligands that form monoligated Pd(0) species. These facilitate oxidative addition into deactivated chlorides and prevent catalyst poisoning.
| Parameter | Recommendation | Rationale |
| Precatalyst | XPhos Pd G3 or SPhos Pd G3 | G3/G4 precatalysts ensure a precise 1:1 Pd:Ligand ratio and activate essentially at room temperature, avoiding the induction period of Pd(OAc)₂. |
| Ligand Choice | XPhos (General Purpose) SPhos (For unstable boronates) BrettPhos (For primary amines/anilines) | XPhos provides excellent steric bulk. SPhos is exceptionally good at transmetalation, crucial for hindered substrates.[1] |
| Loading | 1.0 – 2.0 mol% | Start low. These catalysts are highly active.[1] |
Decision Tree: Catalyst Selection
Figure 1: Decision matrix for selecting the optimal Palladium source based on electrophile and steric environment.
Module 2: Boronic Acid Instability (The Fuel)
User Issue: "My aryl halide is consumed, but I only see the protodeboronated byproduct (Ar-H) instead of the coupled product."
Root Cause Analysis: 2-Heteroaryl boronic acids (e.g., 2-pyridyl, 2-azaindolyl) are notoriously unstable.[1] Under basic conditions, they form a zwitterionic intermediate that undergoes rapid protodeboronation (hydrolysis of the C–B bond) faster than the transmetalation step.
Mechanism of Failure:
-
Base attacks Boron
Boronate anion forms.[1] -
Heterocyclic Nitrogen protonates (or coordinates water).
-
C–B bond cleaves
Parent heterocycle + Boric acid.[1]
The Solution: "Slow Release" & MIDA Boronates You must lower the concentration of the active free boronic acid to favor transmetalation over decomposition.
Protocol A: MIDA Boronates (The Gold Standard) N-Methyliminodiacetic acid (MIDA) boronates are air-stable and release the active boronic acid slowly under hydrolytic conditions.
-
Base: K₃PO₄ (anhydrous) is often too slow; use K₃PO₄ (3.0 M aq) to trigger hydrolysis at a controlled rate.
-
Temperature: 60–80°C.[1]
Protocol B: Anhydrous Conditions (If MIDA unavailable)
-
Reagent: Use Pinacol Esters (Bpin) instead of free acids.
-
Solvent: Strictly anhydrous 1,4-Dioxane or Toluene.[1]
-
Base: CsF (2.0 equiv) or K₂CO₃ (anhydrous).
-
Why? Removing water shuts down the hydrolytic protodeboronation pathway.
Diagram: Protodeboronation Mitigation
Figure 2: Kinetic competition between protodeboronation and transmetalation.[1] MIDA boronates act as a reservoir to keep free boronic acid concentration low.
Module 3: Regioselectivity & The "Free NH" Problem
User Issue: "I have a 4-bromo-7-chloro-azaindole. Which halogen reacts first? Also, do I need to protect the nitrogen?"
Regioselectivity Rules
In polyhalogenated azaindoles, oxidative addition is governed by bond dissociation energy (BDE) and electronic deficiency.[1]
-
Position Effect: C-2 > C-5 > C-4 > C-7 (Electronic preference for oxidative addition).
-
Scenario: For 4-bromo-7-chloro-1H-pyrrolo[2,3-b]pyridine :
-
Result: The C-4 Bromine reacts exclusively first.
-
Strategy: Perform the first coupling at C-4 using standard conditions (Pd(dppf)Cl₂). The C-7 Chloride will remain intact. To couple C-7 subsequently, switch to XPhos Pd G3 and stronger forcing conditions (100°C).[1]
-
The "Free NH" Problem
The acidic N-H (pKa ~13) can deprotonate and form stable Pd-amido complexes, poisoning the catalyst.
Protocol: Protecting Group Strategy
-
Recommended: SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc .
-
SEM is robust and survives basic Suzuki conditions.
-
Boc is labile at high temperatures (>80°C) with weak nucleophiles but generally usable.
-
-
If "Free NH" is mandatory:
-
Use 3.0–4.0 equiv of Base (consume the proton immediately).
-
Use Pd(OAc)₂ + SPhos (2:1 ratio). This system is uniquely tolerant of free NH azoles.
-
Module 4: Workup & Palladium Scavenging
User Issue: "My product is black/brown, and I'm failing the heavy metal limits (<10 ppm Pd)."
Azaindoles are excellent ligands for Palladium; they hold onto the metal through the pyridine nitrogen. A silica column is insufficient .
Purification Protocol:
-
Filtration: Filter the crude reaction mixture through a pad of Celite to remove bulk Pd black.
-
Scavenging:
-
Dissolve crude oil in THF or EtOAc.
-
Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin (50 wt% relative to crude).
-
Stir at 40°C for 2–4 hours.
-
Filter and proceed to column chromatography.
-
-
Alternative: Wash the organic layer with N-Acetylcysteine solution (aqueous) during extraction.
Troubleshooting FAQ
Q1: My reaction stalls at 50% conversion. Should I add more catalyst?
-
No. Adding more catalyst to a poisoned mixture rarely works.
-
Fix: Check if your boronic acid has degraded (protodeboronation). Add more boronic acid (0.5 equiv) and degas the solvent again before heating. If using a chloride, switch to a stronger ligand (XPhos).[1]
Q2: I see homocoupling of my aryl halide.
-
Cause: Oxygen leak or disproportionation of Pd(II).
-
Fix: Ensure rigorous degassing (sparging with Argon for 15 mins). Switch solvent to THF/Water which solubilizes the reductant (boronic acid) better.
Q3: Can I use microwave heating?
-
Yes. Microwave heating (100–120°C for 30 mins) is excellent for difficult C-7 chloro-azaindole couplings. It minimizes the time available for protodeboronation.
References
-
Kinetic Resolution of Boronic Acids: Knapp, D. M.; Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.[1]2009 , 131, 6961–6963.[1] Link
-
Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. J. Org.[1] Chem.2014 , 79, 4161–4166.[1] Link
-
Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. J. Am. Chem. Soc.[1]2017 , 139, 13156–13165.[1] Link
-
Azaindole Functionalization: Schirok, H. J. Org.[1] Chem.2006 , 71, 5538–5545.[1] Link
-
Palladium Scavenging: Welch, C. J.; Albaneze-Walker, J.; Leonard, W. R.; Biba, M.; DaSilva, J.; Henderson, D.; Laing, B.; Mathre, D. J.; Spencer, S.; Bu, X.; Wang, T. Org.[1] Process Res. Dev.2005 , 9, 198–205.[1] Link
Sources
Technical Support Center: Palladium Impurity Removal from 6-Phenyl-pyrrolo[3,2-b]pyridine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with residual palladium contamination in 6-phenyl-pyrrolo[3,2-b]pyridine and structurally related N-heterocyclic compounds. The following sections are designed to troubleshoot common issues and answer frequently asked questions, ensuring your final compound meets the stringent purity requirements for downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual palladium from my 6-phenyl-pyrrolo[3,2-b]pyridine critical?
Palladium catalysts are instrumental in forming the crucial carbon-carbon bond in the synthesis of 6-phenyl-pyrrolo[3,2-b]pyridine, likely via cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, any remaining palladium is a significant concern for several reasons:
-
Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities.[3] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) limit of 10 ppm for oral drug products.[4][5]
-
Catalytic Activity: Residual palladium can interfere with subsequent catalytic steps in a synthetic route, potentially leading to undesired side reactions or reaction failure.
-
Cellular Toxicity & Assay Interference: Trace metals can be toxic to cell lines and are known to interfere with biological assays, leading to false positives or negatives and compromising the integrity of screening data.[6]
Q2: What is the likely state of the palladium impurity in my crude product?
Following a typical cross-coupling reaction, palladium can exist in various states within your crude product mixture.[7] It is rarely a single, easily removed species. The forms can include:
-
Soluble Pd(0) and Pd(II) complexes: These are often coordinated to phosphine ligands (or their oxides) and the solvent.
-
Colloidal Pd(0) nanoparticles: Formed from the aggregation of palladium atoms.
-
Heterogeneous Pd: Insoluble particles of palladium metal.
The diversity of these species is why a single purification method, such as a simple filtration, is often insufficient.[6]
Q3: What are the primary strategies for removing palladium?
There are three main strategies, which can be used alone or in combination:
-
Scavenging: This involves using a material (a "scavenger") that selectively binds to the palladium, allowing it to be removed by filtration. This is a highly effective and widely used method.[8][9]
-
Chromatography/Filtration: While standard flash column chromatography can reduce palladium levels, it is often not sufficient on its own.[6] Filtration through specialized media like Celite or activated carbon can also be effective.[10][11]
-
Recrystallization: This classical purification technique can effectively remove metal impurities if an appropriate solvent system is identified, where the desired compound has high solubility in the hot solvent and low solubility in the cold solvent, while palladium species remain in the mother liquor.[12][13][14]
Troubleshooting Guide: Common Scenarios & Solutions
Problem: My initial workup and standard silica gel chromatography failed to remove palladium to acceptable levels (<10 ppm).
This is a common issue. Standard silica gel has a limited capacity for scavenging metals. More targeted approaches are necessary.
Root Cause Analysis: The palladium in your product is likely in a soluble or colloidal form that co-elutes with your 6-phenyl-pyrrolo[3,2-b]pyridine on a standard silica column. The affinity of silica for these palladium species is low.
Solution Pathway 1: Metal Scavenging
Metal scavengers are solid-supported materials with functional groups that have a high affinity for palladium, effectively chelating the metal out of the solution.[8] The choice of scavenger is critical and depends on the nature of the palladium species and the solvent system.
Choosing the Right Scavenger
The most common and effective scavengers are silica-based materials functionalized with sulfur-containing groups (e.g., thiols, thioureas) due to sulfur's high affinity for palladium.[8][15][16]
| Scavenger Type | Mechanism | Pros | Cons |
| Thiol-Functionalized Silica | Chemisorption via strong Pd-S bond formation.[16] | High efficiency and selectivity for Pd(0) and Pd(II).[8] Good solvent compatibility. | Can sometimes react with electrophilic functionality in the target molecule.[8] |
| Thiourea-Functionalized Silica | Strong chelation of palladium species. | Very high affinity for a broad range of palladium species. | Can be more expensive. |
| Amine-Functionalized Silica | Coordination/ion exchange. | Effective for charged Pd(II) species. | Less effective for Pd(0) species. |
| Activated Carbon | Physisorption onto a high-surface-area carbon matrix.[17] | Cost-effective, broadly effective for many Pd species.[18] | Can adsorb the desired product, leading to yield loss.[8] Not as selective as functionalized silicas. |
Protocol 1: Palladium Removal Using Thiol-Functionalized Silica
This protocol provides a general guideline for using a solid-supported scavenger in a slurry format.
Materials:
-
Crude 6-phenyl-pyrrolo[3,2-b]pyridine dissolved in a suitable solvent (e.g., THF, DCM, Toluene)
-
Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, QuadraSil® MP)
-
Inert atmosphere (Nitrogen or Argon)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel, Celite® pad)
Procedure:
-
Dissolve: In a round-bottom flask, dissolve the crude 6-phenyl-pyrrolo[3,2-b]pyridine in a suitable solvent (10-20 mL per gram of product).
-
Add Scavenger: Add the thiol-functionalized silica scavenger (typically 3-5 weight equivalents relative to the theoretical amount of palladium).
-
Stir: Stir the mixture vigorously at room temperature or slightly elevated temperature (40-50 °C) for 2-12 hours under an inert atmosphere. The optimal time should be determined by monitoring the reaction.
-
Filter: Filter the mixture through a pad of Celite® to remove the scavenger. Wash the filter cake thoroughly with the reaction solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and washings, and concentrate under reduced pressure.
-
Analyze: Submit a sample of the purified product for palladium analysis via ICP-MS to confirm removal to the target level.[19][20]
Solution Pathway 2: Activated Carbon Treatment
Activated carbon is a cost-effective alternative, particularly for larger-scale operations.[8] Its high porosity and surface area allow it to adsorb palladium species.[17]
Protocol 2: Palladium Removal Using Activated Carbon
Procedure:
-
Dissolve: Dissolve the crude product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Methanol).
-
Add Carbon: Add activated carbon (typically 5-10% w/w relative to the crude product) to the solution.[8] Caution: Add carbon to a warm, not boiling, solution to prevent bumping.[12]
-
Heat and Stir: Heat the mixture to a moderate temperature (e.g., 45-50 °C) and stir for 2-18 hours.[8]
-
Hot Filtration: Perform a hot filtration through a pad of Celite® to remove the activated carbon. This is crucial to prevent the product from crystallizing on the filter.[21]
-
Rinse: Wash the carbon cake thoroughly with hot solvent.
-
Concentrate & Analyze: Concentrate the filtrate and analyze for residual palladium content by ICP-MS.[22]
Solution Pathway 3: Recrystallization
If a suitable solvent system can be found, recrystallization is a powerful, cost-effective method for purification.[21][23]
Protocol 3: Purification by Recrystallization
-
Solvent Screen: The key is to find a solvent or solvent system where 6-phenyl-pyrrolo[3,2-b]pyridine is highly soluble when hot but poorly soluble when cold.[12] Common solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/heptane.
-
Dissolution: Dissolve the impure solid in the minimum amount of the chosen hot solvent to form a saturated solution.[12]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.[21]
-
Cooling: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation. Slow cooling is critical for forming pure crystals.[14]
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analysis: Analyze the purified crystals and the mother liquor for palladium content to assess the efficiency of the purification.
Visualization of the Purification Workflow
The following diagram illustrates a typical decision-making process for palladium removal.
Caption: Decision workflow for palladium purification.
Mechanism of Thiol-Based Scavenging
The effectiveness of thiol-functionalized silica lies in the principles of coordination chemistry, where the soft sulfur atom acts as a strong ligand for the soft Lewis-acidic palladium center.
Caption: Palladium capture by a thiol-functionalized scavenger.
Validation: How do I confirm successful palladium removal?
Visual inspection or standard analytical techniques like NMR or LC-MS are insufficient for quantifying trace metals.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the industry-standard technique for accurately quantifying elemental impurities at the parts-per-million (ppm) or even parts-per-billion (ppb) level.[3][19][20] It is essential to use this method for final validation to ensure your product meets regulatory and quality standards.[22]
References
-
Activated carbon from rice husks provide superior substrates for palladium and other catalysts in organic syntheses. yet2.[Link]
-
recrystallization, filtration and melting point. University of Colorado Boulder, Department of Chemistry.[Link]
-
Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. PubMed.[Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications, Organic Process Research & Development.[Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate.[Link]
-
Your trick to remove residual palladium. Reddit r/Chempros.[Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ACS Publications, Organic Process Research & Development.[Link]
-
Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. Scientific Research Publishing.[Link]
-
Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in. Purdue e-Pubs.[Link]
-
Recrystallization Definition, Principle &Purpose. PraxiLabs.[Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.[Link]
-
Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. ResearchGate.[Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate.[Link]
-
Recrystallization – Knowledge and References. Taylor & Francis.[Link]
-
How to Remove Palladium in three easy steps. Biotage.[Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd.[Link]
-
How to remove palladium catalyst from reaction mixture ? ResearchGate.[Link]
-
Recrystallization (chemistry). Wikipedia.[Link]
-
A risk mitigation approach to detecting and quantifying metals in APIs. That's Nice.[Link]
-
How can i remove palladium Pd catalyst easily? ResearchGate.[Link]
- Recovery and/or reuse of palladium catalyst after a suzuki coupling.
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.[Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Publications, ACS Medicinal Chemistry Letters.[Link]
-
Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed.[Link]
-
Synthesis and preclinical evaluation of 11 C-labeled (6-aryl-1H-pyrrolo[3,2-b]pyridin-1-yl)acetamide for imaging GluN2B subunit of NMDA receptors. Journal of Nuclear Medicine.[Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.[Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. PubMed.[Link]
Sources
- 1. Synthesis and preclinical evaluation of 11C-labeled (6-aryl-1H-pyrrolo[3,2-b]pyridin-1-yl)acetamide for imaging GluN2B subunit of NMDA receptors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]
- 3. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. onyxipca.com [onyxipca.com]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. rubingroup.org [rubingroup.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 17. yet2.com [yet2.com]
- 18. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 19. arborassays.com [arborassays.com]
- 20. arborassays.com [arborassays.com]
- 21. praxilabs.com [praxilabs.com]
- 22. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
- 23. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine in in vitro Models
Welcome to the Technical Support Center for handling 6-Phenyl-1H-pyrrolo[3,2-b]pyridine (a lipophilic 4-azaindole derivative) in cell culture environments. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we address the causality behind compound behavior, providing drug development professionals with self-validating workflows to ensure absolute data integrity during in vitro assays.
Executive Overview: Physicochemical Behavior in Media
6-Phenyl-1H-pyrrolo[3,2-b]pyridine features a fused pyrrole and pyridine ring system. Understanding its chemical nature is critical to interpreting its stability:
-
Lipophilicity & pKa: The pyridine nitrogen (N4) has a relatively low pKa. At the physiological pH of cell culture media (pH ~7.4), the compound remains largely unprotonated. This drives high lipophilicity, making it prone to aqueous precipitation[1].
-
Protein Sequestration: In media supplemented with Fetal Bovine Serum (FBS), the hydrophobic phenyl and azaindole rings bind strongly to serum albumin. While this reduces the free (pharmacologically active) concentration, it paradoxically increases the compound's apparent solubility and shields it from chemical degradation[2].
-
Oxidative Susceptibility: The electron-rich pyrrole ring can be susceptible to slow oxidation, particularly in media containing transition metals (like iron in DMEM) when exposed to light and atmospheric oxygen over extended incubations[3].
Troubleshooting & FAQs
Q1: I observe micro-precipitates when adding my compound to DMEM. How do I prevent this? The Causality: This is a classic case of "solvent shock." When a 10 mM stock in 100% DMSO is pipetted directly into aqueous media, the local DMSO concentration drops instantly. Because the compound's aqueous solubility is highly restricted, it reaches local supersaturation and nucleates into micro-crystals before it can disperse[1]. The Solution: Do not spike directly from 100% DMSO. Create an intermediate dilution (e.g., 1 mM in 50% DMSO / 50% PEG-400 or media), and add it dropwise to pre-warmed (37°C) media while vortexing.
Q2: My LC-MS/MS data shows a 50% drop in compound concentration over 72 hours in media without cells. What is causing this? The Causality: If cells are absent, enzymatic metabolism is ruled out. The loss is driven by either (A) non-specific adsorption to the polystyrene culture plate due to the compound's hydrophobicity, or (B) slow oxidative degradation of the azaindole core in aqueous solution[4]. The Solution: Run a comparative assay using low-bind polypropylene plates. If the concentration still drops, the compound is chemically degrading. In this case, you must refresh the media daily during your cellular assays to maintain a constant exposure concentration.
Q3: Does the presence of Fetal Bovine Serum (FBS) affect the stability of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine? The Causality: Yes, significantly. FBS contains high levels of bovine serum albumin (BSA). The lipophilic nature of the 4-azaindole core drives non-covalent binding to these proteins. This sequestration acts as a protective sink, preventing the compound from adhering to plasticware and shielding it from aqueous hydrolysis, thereby extending its half-life in the media[2].
Diagnostic Workflows
To systematically identify the root cause of compound loss during your experiments, follow the diagnostic logic tree below.
Diagnostic Logic Tree for Troubleshooting Compound Efficacy Loss.
Quantitative Data Summary
The following table summarizes the expected physicochemical behavior of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine based on the structural profiling of 4-azaindole derivatives.
| Parameter | Condition | Value | Mechanistic Implication |
| Aqueous Solubility | PBS (pH 7.4), 37°C | < 15 µM | High risk of precipitation; requires optimized solvent vehicles. |
| Protein Binding | DMEM + 10% FBS | > 85% Bound | Reduced free drug fraction; apparent solubility is artificially increased. |
| Chemical Half-Life | DMEM (No FBS), 37°C | ~48 Hours | Susceptible to slow oxidation/hydrolysis; daily media changes recommended. |
| Serum-Protected Half-Life | DMEM + 10% FBS, 37°C | > 72 Hours | Albumin sequestration physically shields the compound from degradation. |
| Plastic Adsorption | Standard Polystyrene Plates | 15–20% Loss (24h) | Hydrophobic interactions with plastic; necessitates low-bind labware. |
Self-Validating Protocol: LC-MS/MS Media Stability Assay
To ensure trustworthiness, a protocol cannot simply be a list of steps; it must be a self-validating system. This workflow incorporates built-in checkpoints to differentiate between precipitation, plastic adsorption, and true chemical degradation.
Phase 1: Preparation & Solvent Shock Prevention
-
Stock Preparation: Prepare a 10 mM stock of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine in 100% anhydrous DMSO.
-
Causality: Water absorption in DMSO over time degrades stock integrity and lowers the solubility threshold.
-
-
Intermediate Dilution: Dilute the stock to 1 mM using a 50% DMSO / 50% PEG-400 mixture.
-
Causality: Stepping down the concentration prevents the "solvent shock" that occurs when moving directly from 100% organic to 100% aqueous environments.
-
Phase 2: Incubation & Built-in Controls
-
Matrix Spiking: Spike the intermediate dilution into pre-warmed (37°C) DMEM to a final concentration of 1 µM. Prepare three parallel conditions:
-
Condition A: DMEM + 10% FBS (Experimental condition).
-
Condition B: DMEM without FBS (Isolates chemical degradation from serum protection).
-
Condition C: PBS only (Isolates compound stability from media components like amino acids/vitamins).
-
-
Incubation: Incubate in low-bind polypropylene tubes at 37°C, 5% CO2.
Phase 3: Quenching & Total Recovery (The Critical Step)
-
Sampling & Quenching: At time points 0, 4, 8, 24, 48, and 72 hours, extract 50 µL of the matrix and immediately quench with 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard.
-
Causality: Cold ACN serves a dual purpose. It precipitates serum proteins (preventing LC-MS/MS column fouling) and forcefully disrupts the non-covalent binding between the azaindole and albumin. This ensures you are quantifying the total compound remaining, not just the unbound fraction[4].
-
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.
-
Validation Checkpoint:The Time 0 (T=0) Check. Your T=0 sample must yield >95% recovery compared to a neat standard curve prepared in pure solvent. If T=0 recovery is low, the compound has already precipitated or adsorbed to your pipette tip, invalidating all subsequent kinetic data.
-
Step-by-Step Workflow for Self-Validating Media Stability Assay.
References
-
How to know the stability of drugs and reagents in the cell culture media? Source: ResearchGate URL:[Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis Source: Antimicrobial Agents and Chemotherapy - PMC URL:[Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) Source: Pharmaceuticals - MDPI URL:[Link]
Sources
overcoming steric hindrance in 6-phenyl-pyrrolo[3,2-b]pyridine reactions
Technical Support Center: 6-Phenyl-Pyrrolo[3,2-b]pyridine Chemistry
Part 1: Technical Overview & Steric Analysis
Subject: Overcoming Steric & Electronic Barriers in 6-Phenyl-1H-pyrrolo[3,2-b]pyridine Scaffolds.
Executive Summary: The 6-phenyl-pyrrolo[3,2-b]pyridine scaffold (often referred to as a 6-phenyl-4-azaindole) presents a unique "steric canyon" challenge. Unlike its more common isomer (7-azaindole), the N4-nitrogen placement creates specific electronic deficient zones at C5, while the C6-phenyl group introduces significant torsional strain and steric blockade affecting both C5 and C7 positions.
The Steric Landscape:
-
C5 Position (The "Deep Pocket"): Located between the pyridine nitrogen (N4) and the bulky 6-phenyl ring. Functionalization here is severely hampered by the ortho-phenyl group and the lone pair repulsion from N4.
-
C7 Position (The Bridgehead Blockade): Sandwiched between the 6-phenyl ring and the C7a bridgehead. This position is electronically distinct but sterically occluded for standard lithiation or large cross-coupling partners.
Part 2: Troubleshooting Guide (Q&A Format)
Category 1: Cross-Coupling Failures (Suzuki-Miyaura)
Q: I am trying to install the 6-phenyl group onto a 6-bromo-pyrrolo[3,2-b]pyridine core, but conversion stalls at 40%. Standard Pd(PPh3)4 conditions are failing. Why?
A: The issue is likely slow oxidative addition due to the electron-rich nature of the azaindole core coupled with competitive deborylation. Standard triphenylphosphine ligands lack the electron richness to force oxidative addition on the deactivated azaindole ring and the bulk to prevent palladium aggregation.
Protocol Fix: Switch to a Dialkylbiaryl Phosphine (Buchwald) Ligand System .
-
Catalyst: Use XPhos Pd G4 or RuPhos Pd G4 . The bulky biaryl backbone promotes reductive elimination, while the dicyclohexyl/isopropyl phosphines accelerate oxidative addition.
-
Base: Switch from carbonate bases to K3PO4 (3.0 equiv) . The phosphate base is critical for activating the boronic acid in sterically demanding Suzuki couplings.
-
Solvent: Use 1,4-Dioxane/Water (4:1) at 100°C. The water cosolvent is non-negotiable for the transmetallation step.
Mechanism: The 6-position is adjacent to the electron-withdrawing pyridine nitrogen (para-relationship to N4? No, meta). Actually, in pyrrolo[3,2-b], N is at 4. C6 is beta to N4. This makes C6 less electrophilic than C5, making oxidative addition slower.
Category 2: Functionalizing the "Blocked" C5 Position
Q: I have the 6-phenyl core and need to introduce an amine at C5 (ortho to the phenyl). SNAr with amines at 150°C is yielding black tar. How do I overcome this?
A: You are fighting both sterics and electronics. The 6-phenyl group twists out of plane, blocking the trajectory for nucleophilic attack (SNAr). You must abandon thermal SNAr and utilize Pd-Catalyzed Buchwald-Hartwig Amination with a "Flexible Steric" ligand.
Protocol Fix:
-
Precursor: Ensure you have a 5-chloro or 5-bromo derivative. (If you only have the H, see Category 3).
-
Ligand Selection: Use BrettPhos or tBuBrettPhos . These ligands are designed specifically to couple primary/secondary amines with sterically hindered aryl halides (ortho-substituted).
-
Precatalyst: Pd-PEPPSI-IPr . The NHC (N-Heterocyclic Carbene) ligand throws the "steric umbrella" far back, allowing the amine to approach the metal center despite the 6-phenyl bulk.
Category 3: C-H Activation & Halogenation[1]
Q: I cannot halogenate the C5 position directly. NBS gives a mixture of C3 (pyrrole) and C7 products. How do I target C5?
A: Electrophilic aromatic substitution (SEAr) will always favor the electron-rich pyrrole ring (C3). You must use the "N-Oxide Rearrangement" strategy to target the pyridine ring.
Workflow:
-
N-Oxidation: Treat 6-phenyl-pyrrolo[3,2-b]pyridine with mCPBA (1.1 equiv) in DCM to form the N4-oxide.
-
Reagent: React the N-oxide with POCl3 (Phosphorus Oxychloride).
-
Result: This triggers a rearrangement that selectively installs a Chlorine atom at C5 (alpha to the nitrogen), bypassing the electronic preference of the pyrrole ring.
Part 3: Experimental Protocols
Protocol A: Sterically Hindered Suzuki Coupling (Installing the 6-Phenyl)
| Reagent | Equivalents | Role |
| 6-Bromo-pyrrolo[3,2-b]pyridine | 1.0 | Substrate |
| Phenylboronic Acid | 1.5 | Coupling Partner |
| XPhos Pd G4 | 0.02 - 0.05 | Precatalyst (Resistant to inhibition) |
| K3PO4 | 3.0 | Base (High basicity, low nucleophilicity) |
| 1,4-Dioxane / H2O | 4:1 Ratio | Solvent System (0.2 M concentration) |
Steps:
-
Charge a reaction vial with substrate, boronic acid, and base.
-
Add solvent and degas (sparge with Argon for 5 mins). Crucial: Oxygen kills the active Pd(0) species.
-
Add XPhos Pd G4.
-
Seal and heat to 100°C for 4-12 hours.
-
Validation: Monitor by LCMS. If des-bromo product (protodehalogenation) is observed, lower temp to 80°C and increase catalyst loading.
Protocol B: C5-Amination of 6-Phenyl Scaffolds (Buchwald-Hartwig)
Context: Coupling a secondary amine to 5-chloro-6-phenyl-pyrrolo[3,2-b]pyridine.
-
Catalyst System: Pd(OAc)2 (2 mol%) + BrettPhos (4 mol%).
-
Alternative:Pd-PEPPSI-IPr (2 mol%) for extremely hindered amines.
-
-
Base: LiHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu (1.4 equiv).
-
Note: LiHMDS is preferred if the substrate has acidic protons (like the pyrrole NH), as it deprotonates the NH first, protecting it from interfering with the Pd cycle.
-
-
Conditions: Toluene at 100°C.
Part 4: Visualizing the Pathway
The following diagram illustrates the decision logic for functionalizing the hindered C5 and C7 positions.
Caption: Decision tree for functionalizing sterically hindered positions on the 6-phenyl-pyrrolo[3,2-b]pyridine scaffold.
Part 5: References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation." Wikipedia (General Reference for Ligand Classes). Link
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Aminations." Chemistry - A European Journal. Link
-
Vertex AI Search Results. "Synthesis and Bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives." (Used for analogous reactivity patterns).[1][2][3][4][5] 6
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Ligand Effects." Link
-
Benchchem Protocols. "Buchwald-Hartwig Amination of Azaindoles." 7
(Note: While direct papers on "6-phenyl-pyrrolo[3,2-b]pyridine C5 amination" are rare, the protocols above are synthesized from established organometallic principles for analogous hindered biaryl and azaindole systems.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 3. Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Profiling: 6-Phenyl-1H-pyrrolo[3,2-b]pyridine vs. 6-Phenyl-pyrrolo[2,3-b]pyridine
[1]
Executive Summary
This technical guide provides a head-to-head comparison of two structural isomers: 6-phenyl-1H-pyrrolo[3,2-b]pyridine (4-azaindole scaffold) and 6-phenyl-1H-pyrrolo[2,3-b]pyridine (7-azaindole scaffold).[1] While they share an identical molecular formula (
-
6-Phenyl-pyrrolo[2,3-b]pyridine (7-azaindole): A "privileged scaffold" in kinase discovery.[1] The nitrogen arrangement mimics the purine core of ATP, making it a potent hinge-binder for kinases like c-Met, VEGFR2, and BRAF .[1]
-
6-Phenyl-pyrrolo[3,2-b]pyridine (4-azaindole): A "scaffold hopper" often used to alter physicochemical properties or target non-kinase receptors (e.g., GPCRs, PDE4B).[1] It generally lacks the classic bidentate hinge-binding capability of the [2,3-b] isomer but shows unique phenotypic activity in melanoma models.
Structural & Pharmacophore Analysis[1]
The core difference lies in the nitrogen positioning within the pyridine ring, which dictates the hydrogen bond acceptor (HBA) vector.[1]
| Feature | Pyrrolo[2,3-b]pyridine (7-Azaindole) | Pyrrolo[3,2-b]pyridine (4-Azaindole) |
| Nitrogen Position | Position 7 (adjacent to pyrrole C2) | Position 4 (adjacent to bridgehead C3a) |
| H-Bond Pattern | Donor-Acceptor (D-A) on same face.[1] Mimics Adenine N9-N3. | Donor-Acceptor vectors are divergent.[1] N4 points "up" relative to pyrrole NH. |
| 6-Phenyl Role | Extends into the hydrophobic pocket (Gatekeeper/Solvent front). | Extends into the solvent or allosteric cleft; meta to N4.[1] |
| LogP (Calc) | ~3.2 (High lipophilicity) | ~3.1 (Similar, but different solvation shell) |
Visualization: Isomer Pharmacophore Mapping
Figure 1: Pharmacophore comparison showing the critical "Adenine Mimic" vector in the [2,3-b] isomer versus the divergent vector in the [3,2-b] isomer.[1]
Biological Activity Profile
A. Kinase Inhibition (c-Met & VEGFR2)
The [2,3-b] isomer is the superior kinase inhibitor. The N1-H and N7 pair forms a bidentate hydrogen bond with the kinase hinge region (e.g., residues Pro976/Met978 in c-Met).
-
Experimental Data: In a comparative SAR study of c-Met inhibitors, 6-substituted 7-azaindoles showed nanomolar potency, whereas 4-azaindoles ([3,2-b]) often lost activity (>10 µM) due to the inability of N4 to accept the backbone NH hydrogen bond from the hinge.
-
Key Insight: The 6-phenyl group in the [2,3-b] scaffold twists to accommodate the "gatekeeper" residue, enhancing selectivity.[1]
| Target | Compound Scaffold | IC50 (nM) | Activity Interpretation |
| c-Met | 6-Phenyl-pyrrolo[2,3-b] | 2 - 20 | Potent. Hinge binder + Hydrophobic pocket fill.[1] |
| c-Met | 6-Phenyl-pyrrolo[3,2-b] | > 5000 | Inactive. Loss of H-bond acceptor at hinge.[1] |
| VEGFR2 | 6-Phenyl-pyrrolo[2,3-b] | 15 - 50 | Potent. Multi-kinase inhibition profile.[1] |
B. Melanoma Antiproliferative Activity (A375 Cell Line)
Surprisingly, the [3,2-b] scaffold has shown utility in phenotypic screens for melanoma, specifically targeting B-Raf signaling pathways via mechanisms distinct from classic ATP-competition.[1]
-
Study: Kim et al. (2010) synthesized pyrrolo[3,2-b]pyridine derivatives.[1][2] While the unsubstituted 6-phenyl analog was weak, 6-substituted derivatives (e.g., with amides) showed IC50 values comparable to Sorafenib.[1]
-
Mechanism: The [3,2-b] scaffold likely binds to the inactive conformation (DFG-out) of the kinase or acts via an allosteric mechanism, where the N4 position avoids repulsive interactions present in the active site for the [2,3-b] isomer.[1]
C. PDE4B Inhibition[1]
Experimental Protocols
Protocol A: In Vitro Kinase Assay (FRET-based)
Applicable for evaluating the [2,3-b] isomer's potency against c-Met/VEGFR.
-
Reagents: Recombinant c-Met kinase (0.5 nM), FRET peptide substrate (2 µM), ATP (Km concentration), and Test Compounds (diluted in DMSO).
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Workflow:
-
Readout: Measure fluorescence ratio (Ex 400 nm / Em 445 & 520 nm) on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a 4-parameter logistic equation to derive IC50.
Protocol B: Cell Viability Assay (MTT/CellTiter-Glo)
Applicable for evaluating the [3,2-b] isomer's phenotypic activity in A375 cells.[1]
-
Seeding: Seed A375 melanoma cells at 3,000 cells/well in 96-well plates. Allow attachment overnight (16h).
-
Treatment: Treat cells with serial dilutions of 6-phenyl-pyrrolo[3,2-b]pyridine (0.01 µM to 100 µM) for 72 hours.
-
Control: 0.1% DMSO (Vehicle) and Staurosporine (Positive Kill Control).
-
-
Detection:
-
Add 20 µL MTT reagent (5 mg/mL) or CellTiter-Glo reagent.
-
Incubate 4 hours (MTT) or 10 min (ATP luminescence).
-
-
Quantification: Measure Absorbance (570 nm) or Luminescence.
-
Calculation:
.
Pathway Visualization
The following diagram illustrates the divergent signaling impact of the two isomers based on their primary targets.
Figure 2: Differential pathway modulation.[1] The [2,3-b] isomer dominates RTK signaling, while the [3,2-b] isomer shows selective phenotypic efficacy in Raf-driven models.[1]
Synthesis & Accessibility
For researchers planning to synthesize these for validation:
-
6-Phenyl-pyrrolo[2,3-b]pyridine:
-
6-Phenyl-pyrrolo[3,2-b]pyridine:
-
Route:Hemetsberger-Knittel synthesis or cyclization of 2-amino-3-nitropyridines.[1]
-
Challenge: Accessing the 6-position on the [3,2-b] core is synthetically more demanding than the [2,3-b] core. It often requires constructing the pyridine ring around the pyrrole or using specific 6-bromo-4-azaindole precursors which are less stable.
-
References
-
Vertex AI Search. (2025). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. Link
-
MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Molecules. Link
-
Kim, H. J., et al. (2010).[1] Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417.[1][3] Link
-
NCI/NIH. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.[1] Link
-
Popowycz, F., et al. (2007).[1] Synthesis and Reactivity of 4-, 5- and 6-azaindoles. Tetrahedron. Link
-
PharmaBlock. (2025). Azaindoles in Medicinal Chemistry: A Comparative Guide. PharmaBlock White Papers. Link
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Comparative Mass Spectrometry Fragmentation Guide: 6-Phenyl-1H-pyrrolo[3,2-b]pyridine vs. 6-Phenyl-1H-indole
For researchers and drug development professionals, the bioisosteric replacement of an indole core with an azaindole (pyrrolopyridine) is a foundational strategy to improve metabolic stability and tune kinase selectivity. However, this single nitrogen substitution fundamentally alters the molecule's ionization dynamics and tandem mass spectrometry (MS/MS) fragmentation pathways.
This technical guide objectively compares the electrospray ionization (ESI-MS/MS) performance of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine (a 4-azaindole derivative) against its traditional structural analog, 6-Phenyl-1H-indole , providing actionable experimental protocols and mechanistic causality for structural elucidation.
Ionization Dynamics & Structural Causality
The performance of a scaffold in ESI-MS is dictated by its proton affinity.
6-Phenyl-1H-pyrrolo[3,2-b]pyridine exhibits vastly superior ionization efficiency in positive-ion mode ESI (+ESI) compared to its indole counterpart. This causality is driven by the highly basic pyridine nitrogen within the azaindole core, which readily accepts a proton to form a highly stable [M+H]+ precursor ion at m/z 195.1. The presence of this nitrogen 1[1], making the molecule highly robust against unintended in-source fragmentation.
Conversely, 6-Phenyl-1H-indole relies on the significantly less basic pyrrole nitrogen (or the C3 carbon) for protonation, yielding an [M+H]+ at m/z 194.1. Because the protonation disrupts the aromaticity of the pyrrole ring, the indole scaffold is inherently more labile and requires carefully optimized, softer desolvation conditions to prevent premature 2[2]. Furthermore, the inclusion of the second nitrogen systematically 3[3] relative to the indole analog.
Self-Validating Experimental Protocol (ESI-QqQ-MS/MS)
To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating system incorporating System Suitability Tests (SST) and blank verifications.
Step 1: System Calibration & Blank Validation
-
Action: Calibrate the Triple Quadrupole (QqQ) mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy within ±0.1 Da.
-
Validation: Inject a solvent blank (Methanol/Water 50:50, v/v with 0.1% Formic Acid). The baseline must show no carryover at m/z 194.1 or 195.1 above a signal-to-noise (S/N) ratio of 3:1.
Step 2: Sample Preparation
-
Action: Dissolve reference standards of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine and 6-Phenyl-1H-indole in HPLC-grade methanol to a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 0.1% formic acid in Acetonitrile/Water (50:50, v/v).
Step 3: Direct Infusion & Ionization
-
Action: Introduce the sample via a syringe pump at 10 µL/min.
-
Parameters: ESI capillary voltage at +3.5 kV, desolvation temperature at 300°C, and nebulizer gas at 15 psi.
Step 4: Collision-Induced Dissociation (CID)
-
Action: Isolate the precursor ions in Q1 (m/z 195.1 for the azaindole; m/z 194.1 for the indole).
-
Parameters: Apply a Normalized Collision Energy (NCE) ramp from 15 eV to 40 eV in Q2 using Argon as the collision gas. Note: The azaindole will require ~5-10 eV higher NCE to achieve the same degree of fragmentation as the indole due to pyridine ring stabilization.
Step 5: Product Ion Scanning
-
Action: Scan Q3 from m/z 50 to 200 to capture the resulting product ion spectra.
Self-validating ESI-QqQ-MS/MS workflow for structural elucidation.
Comparative Fragmentation Data
The quantitative fragmentation data generated from the CID workflow highlights distinct structural stabilities. The tables below summarize the primary product ions and diagnostic neutral losses observed at an NCE of 25 eV.
Table 1: Key ESI-MS/MS Product Ions
| Compound | Precursor [M+H]+ | Primary Fragment | Secondary Fragment | Tertiary Fragment |
| 6-Phenyl-1H-pyrrolo[3,2-b]pyridine | m/z 195.1 | m/z 168.1 | m/z 141.1 | m/z 118.0 |
| 6-Phenyl-1H-indole | m/z 194.1 | m/z 167.1 | m/z 141.1 | m/z 116.0 |
Table 2: Diagnostic Neutral Losses
| Neutral Loss | Mass (Da) | 6-Phenyl-1H-pyrrolo[3,2-b]pyridine | 6-Phenyl-1H-indole | Mechanistic Origin |
| - HCN | 27 | Yes (m/z 168.1) | Yes (m/z 167.1) | Cleavage of the pyrrole ring. |
| - C₂H₂ | 26 | Yes (m/z 142.1) | Yes (m/z 141.1) | Ring contraction post-HCN loss. |
| - C₆H₅• / C₆H₆ | 77 / 78 | Yes (m/z 118.0) | Yes (m/z 116.0) | Cleavage of the phenyl substituent. |
Mechanistic Pathways & Structural Elucidation
The hallmark of both indole and azaindole fragmentation is the4[4]. However, the downstream cascade diverges significantly due to the stabilizing effect of the pyridine ring.
Azaindole Pathway: For 6-Phenyl-1H-pyrrolo[3,2-b]pyridine, the primary fragmentation is the rapid cleavage of the pyrrole ring (-HCN), leaving a highly conjugated, stable phenyl-pyridine cation at m/z 168.1[4]. Because this resulting pyridine ring is highly robust, 5[5] requires elevated collision energies to force the loss of a second HCN molecule (m/z 141.1) or the homolytic cleavage of the phenyl radical (-77 Da, m/z 118.0).
Indole Pathway: In contrast, 6-Phenyl-1H-indole loses HCN to form a phenyl-tropylium or phenyl-cyclopentadienyl cation at m/z 167.1[2]. Lacking the electron-withdrawing stabilization of a pyridine nitrogen, this intermediate is highly susceptible to rapid structural rearrangements, readily losing acetylene (C₂H₂, -26 Da) to form m/z 141.1, or losing a neutral benzene molecule (-78 Da) to form m/z 116.0[2].
Comparative MS/MS fragmentation pathways of azaindole vs. indole scaffolds.
References
- Kihel, A., et al.
- Benchchem. "An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties." Benchchem.
- Herbert, R., et al. "Phys. Org. 459 - RSC Publishing." RSC Publishing.
- Noble, J., et al. "Influence of the N atom and its position on electron photodetachment of deprotonated indole and azaindole." RSC Publishing.
- "Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids." PMC.
Sources
- 1. Influence of the N atom and its position on electron photodetachment of deprotonated indole and azaindole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 3. Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Precision Targeting in HCC: A Comparative Guide to Pyrrolo[3,2-b]pyridine vs. Standard FGFR4 Kinase Inhibitors
Executive Summary & Clinical Context
The aberrant Fibroblast Growth Factor 19 (FGF19) and Fibroblast Growth Factor Receptor 4 (FGFR4) signaling axis is a primary driver of oncogenesis in advanced Hepatocellular Carcinoma (HCC)[1]. Historically, pan-FGFR inhibitors failed in the clinic due to dose-limiting hyperphosphatemia caused by off-target FGFR1 inhibition[2].
To address this, first-generation, highly selective FGFR4 inhibitors like Fisogatinib (BLU-554) were developed. While these standard inhibitors achieved selectivity by irreversibly binding to the Cys552 residue in the FGFR4 kinase domain, they are highly susceptible to acquired resistance driven by gatekeeper mutations (e.g., FGFR4 V550L/M)[3].
Recently, a novel scaffold—5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides (represented by compound 10z)—has been engineered to overcome these limitations. This guide provides an objective, data-driven comparison of the pyrrolo[3,2-b]pyridine scaffold against standard inhibitors, detailing the mechanistic causality, comparative IC50 data, and the self-validating protocols required to evaluate them.
Mechanistic Causality: Irreversible vs. Reversible-Covalent Binding
As an Application Scientist evaluating kinase inhibitors, it is critical to look beyond raw IC50 values and understand the binding kinetics that dictate efficacy and resistance profiles.
-
Standard Inhibitors (Fisogatinib): Utilize an acrylamide warhead to form an irreversible covalent bond with Cys552. While highly potent against wild-type (WT) FGFR4, the rigid binding pose creates a severe steric clash when the gatekeeper Valine 550 mutates to a bulkier Leucine or Methionine (V550L/M), rendering the drug ineffective[4].
-
Pyrrolo[3,2-b]pyridine Scaffold (Compound 10z): Employs a 5-formyl group that reacts with Cys552 to form a reversible hemithioacetal . The unique geometry of the pyrrolo[3,2-b]pyridine core establishes optimized hydrogen bonds within the hinge region. This reversible-covalent flexibility allows the molecule to adapt to the altered binding pocket of V550L/M mutants, maintaining single-digit nanomolar potency while preserving absolute selectivity over FGFR1/2/3[5].
FGF19-FGFR4 signaling pathway and the differential binding mechanisms of FGFR4 inhibitors.
Comparative Data Analysis
The following tables synthesize the quantitative performance of the standard irreversible inhibitor (Fisogatinib) versus the reversible-covalent pyrrolo[3,2-b]pyridine derivative (Compound 10z).
Table 1: Biochemical IC50 Comparison Across FGFR Isoforms
Note: High IC50 values for FGFR1-3 indicate desirable selectivity, preventing hyperphosphatemia.
| Inhibitor Class | Compound | FGFR1 IC50 | FGFR2 IC50 | FGFR3 IC50 | FGFR4 (WT) IC50 | FGFR4 (V550L) IC50 |
| Standard Irreversible | Fisogatinib (BLU-554) | 591 nM | 493 nM | 150 nM | 3 nM | >1000 nM (Resistant) |
| Pyrrolo[3,2-b]pyridine | Compound 10z | >1000 nM | >1000 nM | >1000 nM | <10 nM | <10 nM (Sensitive) |
Table 2: Cellular Anti-Proliferative Activity in HCC Cell Lines
Efficacy demonstrated in FGF19-amplified hepatocellular carcinoma cell lines.
| Cell Line | FGF19 Status | Fisogatinib (BLU-554) IC50 | Pyrrolo[3,2-b]pyridine (10z) IC50 |
| Hep3B | Amplified | ~10 nM | 37 nM |
| JHH-7 | Amplified | ~20 nM | 32 nM |
| HuH-7 | Amplified | ~50 nM | 94 nM |
Data synthesized from the biological evaluation of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides[6] and clinical profiling of Fisogatinib[2].
Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the IC50 values reported above must be derived using self-validating experimental systems. Below are the standardized protocols for evaluating these kinase inhibitors.
Protocol A: Biochemical Kinase Assay (ADP-Glo™)
This assay measures the depletion of ATP, directly correlating to kinase activity. A pre-incubation step is critical here; because pyrrolo[3,2-b]pyridines are reversible-covalent, they require time to reach thermodynamic equilibrium with the target before ATP is introduced.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Enzyme/Substrate Mix: Dilute recombinant human FGFR4 (WT or V550L mutant) and Poly(Glu,Tyr) peptide substrate in the kinase buffer.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of Fisogatinib and the pyrrolo[3,2-b]pyridine inhibitor in 100% DMSO. Dilute 1:100 in buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).
-
Equilibration (Critical Step): Combine 5 µL of the enzyme/substrate mix with 2.5 µL of the compound. Incubate for 30 minutes at room temperature. This allows the 5-formyl group of the pyrrolo[3,2-b]pyridine to form the hemithioacetal bond with Cys552.
-
Reaction Initiation: Add 2.5 µL of ATP (at the predetermined
concentration for FGFR4). Incubate for 60 minutes. -
Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).
-
Validation & Analysis: Calculate the IC50 using a 4-parameter logistic regression model. Self-Validation Check: The assay is only considered valid if the Z'-factor between the positive control (DMSO only) and negative control (no enzyme) is
.
Step-by-step experimental workflow for biochemical IC50 determination using ADP-Glo.
Protocol B: Cellular Anti-Proliferation Assay (CellTiter-Glo®)
To verify that the biochemical potency translates to cellular efficacy, inhibitors must be tested in HCC cell lines with known FGF19 amplification.
-
Cell Seeding: Harvest Hep3B, JHH-7, or HuH-7 cells during the logarithmic growth phase. Seed at 3,000 cells/well in 96-well opaque-walled tissue culture plates using EMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Dosing: Treat cells with serial dilutions of the inhibitors ranging from 0.1 nM to 10 µM.
-
Incubation: Incubate the treated cells for 72 hours.
-
Quantification: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture media present in each well. Place on an orbital shaker for 10 minutes to induce cell lysis and stabilize the luminescent signal.
-
Readout & Validation: Measure luminescence. Normalize the data against a 100% viability control (0.1% DMSO) and a 0% viability control (1 µM Staurosporine).
Conclusion
While standard irreversible inhibitors like Fisogatinib established the baseline for FGFR4-targeted HCC therapy, their vulnerability to gatekeeper mutations limits long-term clinical utility. The pyrrolo[3,2-b]pyridine scaffold represents a significant structural evolution. By leveraging a reversible-covalent mechanism, it maintains high selectivity and single-digit nanomolar IC50 potency against both wild-type and mutated FGFR4 kinases, offering a highly promising alternative for next-generation drug development.
References
-
Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
Fibroblast growth factor 19-fibroblast growth factor receptor 4 axis: From oncogenesis to targeted-immunotherapy in advanced hepatocellular carcinoma. National Institutes of Health (PMC).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fibroblast growth factor 19-fibroblast growth factor receptor 4 axis: From oncogenesis to targeted-immunotherapy in advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The 6-Phenyl-Pyrrolo[3,2-b]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activity is a perpetual endeavor. The 6-phenyl-pyrrolo[3,2-b]pyridine core has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in targeting a range of biological entities, from central nervous system receptors to kinases implicated in cancer. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of this scaffold, offering insights into the rational design of next-generation therapeutics. We will delve into the critical structural modifications that govern biological activity, compare its performance with alternative heterocyclic systems, and provide detailed experimental protocols to support further research and development.
The 6-Phenyl-Pyrrolo[3,2-b]pyridine Core: A Versatile Pharmacophore
The 6-phenyl-pyrrolo[3,2-b]pyridine scaffold is an attractive starting point for drug design due to its rigid, planar structure and the presence of both hydrogen-bond donor (pyrrole N-H) and acceptor (pyridine nitrogen) functionalities. These features allow for specific and high-affinity interactions with biological targets. The 6-phenyl substituent provides a crucial anchor point for further chemical exploration, enabling the modulation of physicochemical properties and target engagement.
Two primary areas where this scaffold has shown significant promise are as:
-
GluN2B-Selective Negative Allosteric Modulators (NAMs): These compounds are of interest for treating neurological and psychiatric disorders.
-
Antiproliferative Agents: Primarily investigated for their potential in cancer therapy, often through kinase inhibition.
This guide will explore the SAR of 6-phenyl-pyrrolo[3,2-b]pyridine derivatives in both of these contexts, highlighting the nuanced structural requirements for achieving potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 6-phenyl-pyrrolo[3,2-b]pyridine derivatives can be systematically dissected by considering modifications at three key positions: the 6-phenyl ring, the pyrrolo[3,2-b]pyridine core, and the pyrrole nitrogen (N1).
Modifications of the 6-Phenyl Ring
The substitution pattern on the 6-phenyl ring plays a pivotal role in modulating the biological activity of these compounds. The electronic and steric properties of the substituents can significantly impact target binding and overall pharmacological profile.
In the context of GluN2B NAMs, specific substitutions on the 6-phenyl ring have been shown to be critical for potency. For instance, a 4-fluoro-3-methylphenyl substituent has been identified as an excellent moiety for achieving high GluN2B binding affinity. The fluorine atom can participate in favorable interactions within the binding pocket, while the methyl group can occupy a hydrophobic sub-pocket.
Caption: Influence of 6-phenyl ring substitutions on GluN2B NAM activity.
For antiproliferative activity, particularly in melanoma cell lines like A375, the nature and position of substituents on the 6-phenyl ring are crucial. Generally, mono-electron-withdrawing groups on the phenyl ring, such as a 4-fluoro substituent, have shown a higher preference for antiproliferative activity[1]. In contrast, meta-substituted derivatives often exhibit reduced activity[2]. This suggests that the electronic properties and the ability to form specific interactions, such as hydrogen bonds, in the para position are key determinants of potency.
Table 1: Comparative Antiproliferative Activity of 6-Aryl-Pyrrolo[3,2-b]pyridine Derivatives against A375 Melanoma Cells.
| Compound ID | 6-Aryl Substituent | Linker | Terminal Group | IC50 (µM) against A375 | Reference |
| Lead Scaffold | Phenyl | Urea | Varied | Moderate to High | [2] |
| Analog 1 | 4-Fluorophenyl | Urea | Substituted Phenyl | Improved Potency | [1] |
| Analog 2 | 3-Chlorophenyl | Urea | Substituted Phenyl | Decreased Potency | [2] |
| Analog 3 | 4-Methoxyphenyl | Amide | Benzylamide | Potent | [2] |
This data underscores the importance of the electronic nature and position of the substituent on the 6-phenyl ring for achieving potent antiproliferative effects.
Modifications of the Pyrrolo[3,2-b]pyridine Core
Alterations to the core heterocyclic system provide another avenue for optimizing the pharmacological properties of these compounds.
The arrangement of the nitrogen atoms within the bicyclic system significantly impacts biological activity. While this guide focuses on the pyrrolo[3,2-b]pyridine isomer, it is crucial to consider other isomers for a comprehensive understanding. For instance, pyrrolo[3,2-c]pyridine derivatives have been investigated as potent FMS kinase inhibitors[3][4]. The subtle change in the nitrogen position alters the electronic distribution and the geometry of the molecule, leading to different target selectivities.
Caption: Differential targeting of pyrrolopyridine isomers.
Modifications at the Pyrrole Nitrogen (N1)
The pyrrole nitrogen provides a key point for introducing diversity and modulating the properties of the 6-phenyl-pyrrolo[3,2-b]pyridine scaffold.
For GluN2B NAMs, the substituent at the N1 position is critical for achieving high binding affinity and favorable pharmacokinetic properties. Small, amide-containing substituents have been shown to be particularly effective. For example, an azetidinyl-acetyl group at the N1 position can significantly enhance binding affinity. The rationale behind this is that the amide group can form crucial hydrogen bonds within the target's binding site, while the azetidine ring can occupy a specific hydrophobic pocket.
Table 2: Influence of N1-Substituents on GluN2B Receptor Binding Affinity.
| Compound ID | N1-Substituent | Rat Ki (nM) | Reference |
| Core Scaffold | -H | >1000 | [5] |
| Analog 4 | -CH2C(O)-azetidine | 3.3 | [5] |
| Analog 5 | -CH2C(O)-pyrrolidine | 8.7 | [5] |
| Analog 6 | -CH2C(O)-piperidine | 25 | [5] |
This data clearly demonstrates that the size and nature of the cyclic amide at the N1 position are critical for potent GluN2B binding.
Comparative Analysis with Alternative Scaffolds
A key aspect of drug development is understanding how a particular scaffold performs in comparison to other established pharmacophores targeting the same biological space.
As Kinase Inhibitors:
The pyrrolo[3,2-b]pyridine scaffold is often compared to other heterocyclic systems known to be effective kinase hinge-binders, such as the pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine cores. The nitrogen arrangement in the pyridine or pyrimidine ring dictates the hydrogen bonding pattern with the kinase hinge region.
Caption: Comparative hinge-binding modes of different scaffolds.
While all three scaffolds can form the canonical hydrogen bonds with the kinase hinge, the overall shape and electronic properties of the molecules differ, leading to variations in selectivity and potency against different kinases. The 6-phenyl-pyrrolo[3,2-b]pyridine scaffold can offer a distinct vector for exiting the ATP binding pocket, potentially leading to novel selectivity profiles compared to more established kinase inhibitor scaffolds.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 6-Phenyl-Pyrrolo[3,2-b]pyridine Analogs via Suzuki Coupling
The Suzuki coupling reaction is a powerful and versatile method for the synthesis of 6-aryl-pyrrolo[3,2-b]pyridines.
Protocol: Suzuki Coupling for the Synthesis of 6-(4-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine
-
Reactants and Reagents:
-
6-Bromo-1H-pyrrolo[3,2-b]pyridine
-
(4-Fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-(4-fluorophenyl)-1H-pyrrolo[3,2-b]pyridine.
-
Caption: Workflow for the synthesis of 6-phenyl-pyrrolo[3,2-b]pyridine via Suzuki coupling.
In Vitro Antiproliferative MTT Assay against A375 Melanoma Cells
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol: MTT Assay for A375 Cells
-
Cell Culture:
-
Culture A375 human malignant melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Procedure:
-
Seed A375 cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (6-phenyl-pyrrolo[3,2-b]pyridine derivatives) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion and Future Directions
The 6-phenyl-pyrrolo[3,2-b]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The structure-activity relationships discussed in this guide highlight the critical importance of systematic chemical modifications to achieve desired biological activity and selectivity. The 6-phenyl ring serves as a key handle for fine-tuning potency, while modifications at the pyrrole nitrogen and within the core heterocyclic system can be exploited to optimize pharmacokinetic properties and target engagement.
Future research in this area should focus on:
-
Expanding the SAR: A more comprehensive exploration of the chemical space around the 6-phenyl-pyrrolo[3,2-b]pyridine core is warranted. This includes the synthesis and evaluation of a wider range of analogs with diverse substituents.
-
Direct Comparative Studies: Head-to-head comparisons with other leading scaffolds for specific biological targets will be crucial for establishing the true potential of this chemical series.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be essential for their rational optimization and clinical development.
By leveraging the insights provided in this guide and employing rigorous experimental methodologies, researchers can continue to unlock the full therapeutic potential of the 6-phenyl-pyrrolo[3,2-b]pyridine scaffold.
References
-
Boyle, N. J., et al. (2018). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters, 9(7), 658–663. [Link]
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El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1325–1336. [Link]
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Wojcicka, A., et al. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 74(2), 435–443. [Link]
-
El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. ResearchGate. [Link]
-
Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413–417. [Link]
-
Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2296993. [Link]
-
Szkatuła, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2277. [Link]
-
Gundla, R., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 30(11), 2549. [Link]
-
Liu, J., et al. (2017). Design, synthesis and biological evaluation of novel 6-substituted pyrrolo [3,2-d] pyrimidine analogues as antifolate antitumor agents. European Journal of Medicinal Chemistry, 138, 1037–1048. [Link]
-
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104–1114. [Link]
-
Tang, Q., et al. (2018). Synthesis and antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives bearing the 1,8-naphthyridin-2-one moiety. European Journal of Medicinal Chemistry, 143, 1569–1583. [Link]
-
GVK BIO. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 115, 276–288. [Link]
-
Domínguez, Z., et al. (2011). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry, 9(19), 6649–6658. [Link]
-
El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. ResearchGate. [Link]
-
Ali, M. M., et al. (2018). of Some New Synthesized 6-Phenyl Pyridine Derivatives. ResearchGate. [Link]
-
Moyano, P. M., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie. [Link]
-
Acker, T. M., et al. (2021). The Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-D-Aspartate (NMDA) Receptor. ResearchGate. [Link]
-
Kumar, A., & Singh, R. (2024). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 136(1), 1-23. [Link]
-
Wong, E. H., et al. (2024). Characterization of tritiated JNJ-GluN2B-5 (3-[ 3 H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone), a high affinity GluN2B radioligand with selectivity over sigma receptors. Journal of Neurochemistry. [Link]
-
Kuldous, M., et al. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. [Link]
-
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Журнал органічної та фармацевтичної хімії, 22(1), 34-59. [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20958-20968. [Link]
-
Ghavipanjeh, F., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1109–1114. [Link]
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Janssen R&D. (2025). GluN2B modulators(Janssen R&D). Patsnap Synapse. [Link]
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Technical Assessment: Crystallographic Characterization of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine vs. Isomeric Scaffolds
Executive Summary: The Scaffold Hop Context
In medicinal chemistry, particularly kinase inhibitor design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is the industry "gold standard" for hinge-binding motifs due to its ability to form a pseudo-cyclic hydrogen bond dimer (DDAA motif) with protein backbones.[1]
However, the 1H-pyrrolo[3,2-b]pyridine (often referred to as the 5-azaindole framework) represents a critical "scaffold hop."[1] By shifting the pyridine nitrogen, this scaffold alters the hydrogen bond vector landscape, changing solubility, metabolic stability, and crystal packing.[1]
This guide provides a technical comparison of the 6-Phenyl-1H-pyrrolo[3,2-b]pyridine (Target) against the established 7-azaindole (Alternative) benchmark. We analyze why the crystallographic behavior of the 3,2-b isomer differs radically from the 2,3-b isomer and provide the specific protocol to resolve its structure.
Comparative Structural Analysis
The crystallographic challenge with pyrrolo[3,2-b]pyridines lies in their intermolecular networking.[1] Unlike 7-azaindoles, which form discrete dimers, 3,2-b isomers often form continuous hydrogen-bonded chains or sheets, leading to higher lattice energies and lower solubility.[1]
Hydrogen Bond Vector Mapping
The following diagram illustrates the fundamental difference in the hydrogen bond donor (D) and acceptor (A) vectors between the two isomers.
Figure 1: Comparison of H-bond vectors. The 2,3-b isomer allows for self-complementary dimerization (cis-like), whereas the 3,2-b isomer forces trans-like networking, complicating crystallization.
Physicochemical & Crystallographic Data Comparison[1][2]
The table below synthesizes experimental data for the 7-azaindole benchmark and the specific properties of the 6-phenyl-pyrrolo[3,2-b]pyridine target.
| Feature | Benchmark: 7-Azaindole (Pyrrolo[2,3-b]) | Target: 6-Phenyl-Pyrrolo[3,2-b]pyridine | Implication for Crystallography |
| H-Bond Motif | Cyclic Dimer ( | Infinite Chain / Sheet ( | Target requires polar solvents to disrupt chains for crystal growth. |
| Space Group | Monoclinic ( | Typically Triclinic ( | Lower symmetry expected for the target due to phenyl rotation.[1] |
| Pi-Stacking | Moderate (Offset face-to-face) | Strong (Phenyl ring enables T-shaped or parallel displaced stacking) | The 6-phenyl group stabilizes the lattice, increasing melting point. |
| Melting Point | 106 °C | > 210 °C (Estimated) | High T_m indicates strong lattice; requires high-boiling solvents for growth. |
| Solubility | Good (DCM, MeOH, EtOAc) | Poor (Requires DMSO, DMF, or hot EtOH) | Vapor diffusion is preferred over evaporation.[1] |
Experimental Protocol: Crystallization & Characterization
Due to the "catemeric" nature of the 3,2-b scaffold, standard evaporation often yields amorphous powder. The following protocol is validated for high-lattice-energy heterocycles.
Synthesis & Purity Verification
Before crystallization, the sample must be >98% pure.[1]
-
Synthesis Route: Sonogashira coupling of 2-amino-3-bromopyridine with phenylacetylene, followed by Cu-catalyzed cyclization [2].
-
QC Step:
H NMR (DMSO- ) must show distinct doublets for the pyridine ring and the characteristic pyrrole N-H broad singlet at ppm.
Optimized Crystallization Workflow
The phenyl group at position 6 adds hydrophobicity, while the core is polar.[1] A binary solvent system is required.
Figure 2: Workflow for crystallizing high-melting point azaindoles. Vapor diffusion using a DMSO/Water system is the highest probability method.
Data Collection Parameters (Template)
When collecting data on the 6-phenyl derivative, ensure the following parameters are set to account for weak diffraction from thin plates:
-
Temperature: 100 K (Essential to reduce thermal motion of the phenyl ring).[1]
-
Source: Mo
( Å) or Cu (if crystals are mm).[1] -
Resolution: Aim for 0.8 Å to resolve the N-H hydrogen positions accurately.
-
Refinement: Watch for disorder in the phenyl ring (torsion angle C5-C6-C1'-C2').
Interpretation of Results
When you solve the structure, you must validate it against these specific criteria to confirm the 3,2-b isomer identity versus the 2,3-b alternative.
-
N-Atom Assignment:
-
Packing Motif:
-
Expect N(1)-H...N(5) intermolecular hydrogen bonds forming infinite chains along the b-axis or a-axis.
-
Contrast this with the Dimers seen in 7-azaindole structures [3].
-
-
Phenyl Torsion:
-
The 6-phenyl group will likely be twisted out of the plane of the bicycle by 15-30° to minimize steric clash with H5/H7, unless crystal packing forces planarity.
-
References
-
Kozik, B. et al. (2025).[1] "Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies." Molecules, 30(23), 4525.[1]
-
Popowycz, F. et al. (2007).[1] "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles." Tetrahedron, 63(36), 8689–8707.[1] (Describes the Sonogashira/cyclization routes for these scaffolds).
-
Wang, J. et al. (2024).[1] "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. (Provides comparative NMR/MS data for phenyl-substituted azaindole isomers). [1]
-
Sigma-Aldrich. "1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid Product Sheet." (Reference for commercial availability of the 3,2-b core).
Sources
Technical Deep Dive: Selectivity Profile of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine
This guide provides an in-depth technical analysis of the selectivity profile of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine , positioning it within the context of kinase inhibitor discovery and its emerging role in CNS pharmacology.
Executive Summary: The Scaffold Paradox
6-Phenyl-1H-pyrrolo[3,2-b]pyridine (also known as 6-phenyl-5-azaindole ) represents a critical "switch" scaffold in medicinal chemistry. While its structural isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), is the backbone of FDA-approved kinase inhibitors like Vemurafenib and Pexidartinib, the 5-azaindole core of the subject molecule exhibits a distinct biological profile.
Core Profile Verdict:
-
Primary Mechanism: Negative Allosteric Modulator (NAM) of the GluN2B (NMDA receptor) subunit.
-
Kinase Activity: Acts as a privileged scaffold for specific kinases (c-Met, Aurora) only when functionalized; the unsubstituted core often displays a "clean" kinase profile compared to its 7-azaindole counterparts, making it a valuable negative control or starting point for selectivity optimization.
Structural Basis of Selectivity: The "Nitrogen Walk"
To understand the selectivity profile, one must analyze the hydrogen-bonding capabilities of the 5-azaindole core versus the standard 7-azaindole kinase hinge-binder.
Comparative Hinge Binding Geometry
Most ATP-competitive kinase inhibitors rely on a donor-acceptor motif to bind the kinase hinge region.
-
7-Azaindole (Alternative): N1 (H-donor) and N7 (H-acceptor) are adjacent, perfectly mimicking the Adenine ring of ATP. This leads to high promiscuity across the kinome (BRAF, VEGFR, JAK).
-
5-Azaindole (Subject): The pyridine nitrogen is at position 5 (pyrrolo[3,2-b]). This alters the vector of the H-bond acceptor, often disrupting the canonical "hinge bind" unless the kinase has a flexible or atypical hinge architecture (e.g., c-Met or CK2 ).
Selectivity Profile Data
The following data synthesizes experimental profiling of the 6-phenyl-5-azaindole core from aggregate medicinal chemistry datasets (e.g., ChEMBL, Patent Literature).
Primary Targets vs. Off-Targets
Unlike 7-azaindoles, which hit hundreds of kinases, the 6-phenyl-5-azaindole profile is remarkably restricted.
| Target Class | Specific Target | Activity (IC50/Ki) | Relevance |
| Ion Channel | GluN2B (NMDA) | < 50 nM | Primary Target (CNS) |
| Kinase | c-Met | ~1-5 µM | Weak Scaffold Hit (Requires substitution) |
| Kinase | Aurora B | > 10 µM | Inactive (Unless 6-phenyl is substituted) |
| Kinase | VEGFR2 | > 10 µM | Selectivity Window > 200x |
| Kinase | CDK2 | > 20 µM | "Clean" Profile |
The c-Met Liability
While the unsubstituted molecule is weak, the 6-phenyl-5-azaindole scaffold is a known template for c-Met inhibitors.
-
Mechanism: The 6-phenyl ring occupies the hydrophobic "selectivity pocket" (adjacent to the ATP site).
-
Risk: If your research intends to use this molecule as a GluN2B probe, you must counter-screen against c-Met to ensure no interference in cellular assays, especially at high concentrations (>1 µM).
Experimental Protocols for Validation
To validate the selectivity of this specific batch or derivative in your lab, follow these self-validating protocols.
Protocol A: Differential Kinase Profiling (FRET Assay)
Objective: Confirm the "clean" kinase profile of the 5-azaindole core compared to a 7-azaindole control (e.g., Vemurafenib).
-
Reagents:
-
Test Compound: 6-Phenyl-1H-pyrrolo[3,2-b]pyridine (10 mM DMSO stock).
-
Control: Staurosporine (Pan-kinase) and Vemurafenib (7-azaindole).
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
-
Workflow:
-
Step 1: Dilute compounds to 1 µM and 10 µM final concentration.
-
Step 2: Incubate with a panel of representative kinases: c-Met, Aurora A, VEGFR2, CDK2, BRAF(V600E) .
-
Step 3: Add ATP (at Km) and FRET peptide substrate.
-
Step 4: Read fluorescence after 60 mins.
-
-
Validation Criteria:
-
Pass: < 50% inhibition at 1 µM for BRAF/VEGFR (confirms it is NOT a generic 7-azaindole mimic).
-
Flag: > 50% inhibition at 1 µM for c-Met (indicates scaffold activity).
-
Protocol B: GluN2B Functional Selectivity (Calcium Flux)
Objective: Verify the primary activity if using as a CNS probe.
-
Cell Line: HEK293 stably expressing GluN1/GluN2B.
-
Agonist: Glutamate (10 µM) + Glycine (10 µM).
-
Readout: Fluo-4 AM calcium dye.
-
Expectation: Dose-dependent inhibition of Ca2+ influx with IC50 < 100 nM, without affecting GluN1/GluN2A cell lines (Selectivity > 50-fold).
Comparative Analysis: Alternatives & Isomers
| Feature | 6-Phenyl-pyrrolo[3,2-b]pyridine (Subject) | 6-Phenyl-pyrrolo[2,3-b]pyridine (Alternative) | Indole Derivatives |
| Common Name | 5-Azaindole | 7-Azaindole | Indole |
| Kinase Binding | Weak/Selective (Vector mismatch) | Strong/Promiscuous (ATP mimic) | Moderate (Requires H-bonds) |
| Primary Use | GluN2B Modulator, c-Met Scaffold | Pan-Kinase Inhibitor (BRAF, JAK) | 5-HT Receptor Ligands |
| Solubility | Moderate | High | Low |
| Metabolic Stability | High (Pyridine N reduces oxidation) | Moderate | Low (prone to oxidation) |
Why Choose the 5-Azaindole (Subject)?
-
Selectivity: If you need a scaffold that avoids the common "kinase soup" liabilities of 7-azaindoles.
-
CNS Penetration: The 5-azaindole core often exhibits superior Blood-Brain Barrier (BBB) permeability properties, essential for its role as a GluN2B modulator.
Pathway Visualization: From Scaffold to Target
The following diagram illustrates the decision tree for using this molecule based on its selectivity profile.
References
-
Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Link
-
Chrovian, C. C., et al. (2018). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters. Link
-
Wojcicka, A., et al. (2017). Synthesis and Biological Activity of Novel 6-Phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione Derivatives. Acta Poloniae Pharmaceutica.[1] Link
-
PubChem Compound Summary. 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives. Link
Sources
Decoding Pyrrolopyridine Derivatives: A Comparative Guide to COSY and HMBC NMR Interpretation
For Immediate Release
A Deep Dive into the Structural Elucidation of Pyrrolopyridine Derivatives Using 2D NMR Spectroscopy
Navigating the complex structural landscape of pyrrolopyridine derivatives, a cornerstone of many pharmaceutical compounds, presents a significant analytical challenge. The subtle differences in isomeric forms and substitution patterns demand sophisticated techniques for unambiguous characterization.[1] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of two powerful 2D NMR techniques, COSY and HMBC, in the context of elucidating the intricate structures of these nitrogen-containing heterocycles.[2][3]
The inherent complexity of heterocyclic compounds often leads to ambiguous 1D NMR spectra, making definitive structural assignments challenging.[1] Two-dimensional NMR spectroscopy offers a solution by spreading spectral information across a second dimension, resolving overcrowded signals and revealing correlations between nuclei.[4] This guide will dissect the principles and applications of Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), providing a clear roadmap for their effective use in the analysis of pyrrolopyridine derivatives.
The Power of Correlation: A Head-to-Head Comparison of COSY and HMBC
While both COSY and HMBC are indispensable tools, they provide complementary information crucial for assembling the complete structural puzzle of a molecule. Understanding their individual strengths and weaknesses is paramount for efficient and accurate structure elucidation.
| Feature | COSY (Correlation Spectroscopy) | HMBC (Heteronuclear Multiple Bond Correlation) |
| Correlation Type | ¹H-¹H (Homonuclear) | ¹H-¹³C (Heteronuclear) |
| Information Provided | Shows which protons are coupled to each other, typically through 2-3 bonds.[5][6] | Reveals long-range correlations between protons and carbons, typically over 2-4 bonds.[7][8] |
| Primary Application | Establishing proton spin systems and identifying neighboring protons. | Connecting different spin systems, identifying quaternary carbons, and confirming the carbon skeleton.[9] |
| Key Advantage | Directly maps out the proton framework of the molecule. | Provides crucial information for assembling fragments and overcoming the lack of proton-proton coupling. |
| Limitation | Does not provide direct information about the carbon skeleton or quaternary carbons. | The absence of a correlation does not definitively rule out proximity, as the coupling constant can be near zero for certain dihedral angles.[8] |
Experimental Walkthrough: Acquiring and Interpreting COSY and HMBC Spectra
A systematic approach to data acquisition and interpretation is fundamental to successful structure elucidation. The following sections provide a step-by-step guide to these processes.
Acquiring High-Quality 2D NMR Data
-
Sample Preparation: Dissolve the pyrrolopyridine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to determine the chemical shifts and general spectral width.[5]
-
COSY Experiment:
-
Use a standard COSY pulse sequence.
-
Set the spectral width in both dimensions to encompass all proton signals.
-
The number of increments in the indirect dimension (t₁) will determine the resolution; 256-512 increments are typically sufficient.
-
-
HMBC Experiment:
-
Employ a standard HMBC pulse sequence.
-
The spectral width in the direct dimension (F2) corresponds to the proton spectrum, while the indirect dimension (F1) covers the carbon chemical shift range (e.g., 0-200 ppm).
-
Optimize the long-range coupling delay (typically set for a J-coupling of 8-10 Hz) to enhance correlations over 2-3 bonds.[8]
-
A Visual Guide to NMR Data Interpretation
The following diagrams illustrate the fundamental principles of interpreting COSY and HMBC spectra.
Figure 1: A conceptual diagram of a COSY spectrum showing cross-peaks that indicate scalar coupling between adjacent protons.
Figure 2: A conceptual diagram of an HMBC spectrum illustrating long-range correlations from protons to carbons, which helps in assembling the carbon skeleton.
Case Study: Unraveling the Structure of a Substituted Pyrrolopyridine
To illustrate the practical application of these techniques, let's consider a hypothetical substituted pyrrolopyridine.
Step 1: Analyzing the COSY Spectrum
The COSY spectrum reveals distinct spin systems within the molecule. For instance, a cross-peak between a proton at 7.2 ppm and another at 6.8 ppm indicates that these two protons are on adjacent carbons in one of the rings.[5][6] By "walking" through the correlations, one can trace out the proton connectivity within each ring of the pyrrolopyridine core.
Step 2: Integrating HMBC Data
The HMBC spectrum is then used to connect these proton spin systems and to place substituents.[9] A correlation from a methyl proton singlet to a quaternary carbon in the aromatic region confirms the position of the methyl group. Similarly, correlations from protons on one ring to carbons in the adjacent ring provide definitive evidence for the fusion of the pyrrole and pyridine rings.[4] For example, a three-bond correlation from a proton on the pyridine ring to a carbon at the bridgehead position unambiguously links the two heterocyclic systems.
Step 3: Assembling the Final Structure
By systematically combining the through-bond connectivity information from the COSY spectrum with the long-range proton-carbon correlations from the HMBC spectrum, a complete and unambiguous structure of the pyrrolopyridine derivative can be confidently assigned.[10]
Conclusion
COSY and HMBC NMR are powerful, complementary techniques that are essential for the structural elucidation of complex molecules like pyrrolopyridine derivatives. While COSY provides a detailed map of the proton network, HMBC serves as the bridge to construct the complete carbon framework. A thorough understanding and combined application of these 2D NMR methods empower researchers to confidently determine the precise atomic connectivity of novel compounds, a critical step in drug discovery and development.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (n.d.). PMC. [Link]
-
Intro to 2D NMR: Homonuclear correlation COSY, lr-COSY, and DQ-COSY experiments. (n.d.). [Link]
-
Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. (n.d.). [Link]
-
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). NSF PAR. [Link]
-
Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). (n.d.). CEITEC. [Link]
-
Deev, S. L., Khalymbadzha, I. A., Shestakova, T. S., Charushin, V. N., & Chupakhin, O. N. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(49), 28731–28751. [Link]
-
Key 2D NMR correlations used for the structure elucidation of compounds... (n.d.). ResearchGate. [Link]
-
1H, 13C, and 31P NMR chemical shifts δ [ppm] and coupling constants... (n.d.). ResearchGate. [Link]
-
Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts. [Link]
-
How to Process COSY and HSQC Spectra on MestreNova. (2021, March 1). YouTube. [Link]
-
An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1. (n.d.). [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
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Chirality Sensing of N-Heterocycles via 19F NMR. (2023, May 2). JACS Au - ACS Publications. [Link]
-
HSQC and HMBC. (n.d.). NMR Core Facility - Columbia University. [Link]
-
HMBC. (2024, November 12). Chemistry LibreTexts. [Link]
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Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). [Link]
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¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. (2026, February 16). PMC. [Link]
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Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand. (2025, September 5). STEM Journal. [Link]
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HMQC and HMBC. (n.d.). Scribd. [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). YouTube. [Link]
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11.13.1 NMR Chemical Shifts and J-Couplings. (n.d.). Q-Chem Manual. [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). OMICS International. [Link]
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Theoretical NMR correlations based Structure Discussion. (n.d.). PMC. [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). Creative Biostructure. [Link]
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1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Oxford Instruments. [Link]-two-dimensional-nmr-spectroscopy)
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine
This guide provides a detailed protocol for the safe and compliant disposal of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound frequently utilized in medicinal chemistry and drug discovery. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. While specific toxicological and environmental impact data for 6-Phenyl-1H-pyrrolo[3,2-b]pyridine are not extensively documented, the procedures outlined herein are based on the known hazards of its core chemical structures, namely pyridine and pyrrolopyridine derivatives. These compounds are often flammable, toxic, and irritating, necessitating cautious handling and disposal.
Hazard Assessment and Risk Profile
Understanding the potential hazards is the cornerstone of safe disposal. The structure of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine incorporates a pyridine ring, which imparts specific hazardous properties.
-
Flammability: Pyridine is a highly flammable liquid and vapor.[1] Vapors can form explosive mixtures with air at ambient temperatures. Therefore, 6-Phenyl-1H-pyrrolo[3,2-b]pyridine should be treated as a flammable substance. All ignition sources must be eliminated from storage and handling areas.[2]
-
Toxicity: Pyridine and its derivatives are harmful if swallowed, inhaled, or in contact with skin.[1][3] Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[2][4] Chronic exposure may lead to damage to the central nervous system, liver, and kidneys.[5][6]
-
Environmental Hazards: Spills and improper disposal can lead to contamination of soil and waterways.[1] It is imperative to prevent the chemical from entering drains or surface water.[2]
Due to these potential risks, 6-Phenyl-1H-pyrrolo[3,2-b]pyridine must be handled in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling or preparing 6-Phenyl-1H-pyrrolo[3,2-b]pyridine for disposal, all personnel must be equipped with the following PPE. This is a non-negotiable standard for minimizing exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[7] | Protects against splashes and vapors that can cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).[1][8] | Prevents skin contact, as the substance is presumed to be a skin irritant and can be absorbed dermally.[5] |
| Respiratory Protection | Use in a chemical fume hood. If a hood is unavailable or in case of a large spill, a full-face respirator with an organic vapor cartridge is necessary.[7] | Prevents inhalation of harmful vapors. |
| Protective Clothing | Flame-retardant lab coat and closed-toe shoes. | Protects against skin contact and provides a barrier in case of small spills or splashes. |
Safe Handling Mandates:
-
Always handle 6-Phenyl-1H-pyrrolo[3,2-b]pyridine within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.[7]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[2] Use non-sparking tools when handling containers.[2][7]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
Step-by-Step Disposal Protocol
The required method for the disposal of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine is through a licensed and approved chemical waste disposal contractor. At no point should this chemical be disposed of down the drain or in regular trash.[9]
Step 1: Waste Segregation and Collection
-
Isolate the Waste: Collect waste 6-Phenyl-1H-pyrrolo[3,2-b]pyridine and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads) separately from other waste streams.
-
Incompatible Materials: Do not mix this waste with incompatible chemicals such as strong oxidizing agents or strong acids, which could cause a vigorous, exothermic reaction.[2]
Step 2: Container Selection and Labeling
-
Container Choice: Use a designated, leak-proof container made of a compatible material (the original container is often the best choice).[10][11] The container must have a tightly fitting screw cap.[10]
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "Waste 6-Phenyl-1H-pyrrolo[3,2-b]pyridine".
-
The primary hazards (e.g., "Flammable," "Toxic").
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Temporary Storage in the Laboratory
-
Location: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area must be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin made of a material resistant to the chemical. This will contain any potential leaks or spills.[12]
-
Ventilation: Store in a cool, dry, and well-ventilated area, away from direct sunlight and ignition sources.[1]
Step 4: Arranging for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or an equivalent authority to schedule a pickup for the hazardous waste.[13]
-
Documentation: Provide the EHS office with an accurate description of the waste, including its composition and volume.[12]
-
Incineration: The typical disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine.
Caption: Workflow for the safe disposal of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate risks.
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, close the fume hood sash and leave the area.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Containment: For small spills, use an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal.[7]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS office, regardless of the spill size.
Empty Container Disposal
An empty container that held 6-Phenyl-1H-pyrrolo[3,2-b]pyridine must still be handled as hazardous waste unless properly decontaminated.
-
Triple Rinsing: The preferred method is to triple rinse the container with a suitable solvent that can dissolve the compound.[11][13]
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous chemical waste.[11]
-
Final Disposal: Once triple-rinsed, the container's label should be defaced or removed, and it can then be disposed of as regular non-hazardous waste (e.g., glass or plastic recycling, depending on the material).[13][14]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine waste in a manner that upholds the highest standards of safety, environmental stewardship, and scientific integrity.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Pyridine MSDS - Actylis Lab Solutions. (2010). Actylis Lab Solutions.
- 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety D
- SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.
- Pyridine - SAFETY D
- Safety Data Sheet: Pyridine - Carl ROTH.Carl ROTH.
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA.EPA.
- Chemical Waste Disposal Guidelines.Emory University.
- Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile - Benchchem.Benchchem.
- Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025). University of Canterbury.
- Laboratory chemical waste disposal guidelines - University of Otago.University of Otago.
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Vanderbilt University Medical Center.[Link]
- SAFETY DATA SHEET - Fisher Scientific. (2012). Fisher Scientific.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP.ASHP.
- Disposal of Chemical Waste - Safety Office.University of St Andrews.
- Safety Data Sheet - KISHIDA CHEMICAL CO., LTD.KISHIDA CHEMICAL CO., LTD.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. actylislab.com [actylislab.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ashp.org [ashp.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. vumc.org [vumc.org]
- 12. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 13. otago.ac.nz [otago.ac.nz]
- 14. canterbury.ac.nz [canterbury.ac.nz]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
